molecular formula C17H15FN6O3 B12419022 Tedizolid-13C,d3

Tedizolid-13C,d3

Número de catálogo: B12419022
Peso molecular: 374.35 g/mol
Clave InChI: XFALPSLJIHVRKE-JMQKSPSZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tedizolid-13C,d3 is a useful research compound. Its molecular formula is C17H15FN6O3 and its molecular weight is 374.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H15FN6O3

Peso molecular

374.35 g/mol

Nombre IUPAC

(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1/i1+1D3

Clave InChI

XFALPSLJIHVRKE-JMQKSPSZSA-N

SMILES isomérico

[2H][13C]([2H])([2H])N1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F

SMILES canónico

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F

Origen del producto

United States

Foundational & Exploratory

Tedizolid-13C,d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tedizolid-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the oxazolidinone antibiotic, Tedizolid. This document details its chemical properties, provides insights into its synthesis, and presents a thorough examination of the analytical methods for its use. Furthermore, it delves into the mechanism of action, pharmacokinetics, and antimicrobial activity of its unlabeled counterpart, Tedizolid, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled version of Tedizolid, a potent oxazolidinone antibiotic. The labeling with one Carbon-13 (¹³C) atom and three deuterium (d₃) atoms on the methyl group of the tetrazole ring results in a molecule with a higher molecular weight than the parent compound. This mass difference is the cornerstone of its application as an internal standard in mass spectrometry-based bioanalytical assays.[1] Its primary function is to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of Tedizolid quantification in complex biological matrices.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

PropertyValue
Chemical Formula C₁₆[¹³C]H₁₂D₃FN₆O₃
Molecular Weight 374.4 g/mol
CAS Number 2931763-72-1
Appearance Solid
Solubility Soluble in Acetonitrile, DMSO, and Methanol
Storage Recommended storage at -20°C

Synthesis of this compound

While a detailed, publicly available step-by-step synthesis protocol for this compound is proprietary, its preparation can be inferred from the known synthetic routes of Tedizolid and general principles of isotopic labeling. The synthesis involves the introduction of the ¹³C,d₃-methyl group at the tetrazole moiety.

A plausible synthetic approach, based on patented methods for Tedizolid synthesis, would involve the coupling of a protected oxazolidinone-phenyl boronic acid derivative with a brominated pyridinyl-tetrazole intermediate. The key step for isotopic labeling would be the alkylation of the tetrazole ring with an isotopically labeled methylating agent, such as ¹³C,d₃-methyl iodide.

The following diagram illustrates a generalized synthetic pathway.

G cluster_synthesis Generalized Synthesis of this compound A Oxazolidinone-phenyl boronic acid derivative C Suzuki Coupling A->C B Brominated pyridinyl-tetrazole B->C D Protected Tedizolid Precursor C->D Formation of C-C bond F Alkylation D->F E ¹³C,d₃-Methyl Iodide E->F Introduction of isotopic label G Deprotection F->G H This compound G->H Final Product

A generalized synthetic scheme for this compound.

Mechanism of Action of Tedizolid

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding interaction prevents the formation of a functional 70S initiation complex, a critical step in the initiation of protein synthesis. By blocking this process, Tedizolid effectively halts the production of essential bacterial proteins, leading to the cessation of growth and replication of susceptible bacteria.

The following diagram illustrates the mechanism of action of Tedizolid.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Binding Binding 50S_subunit->Binding 30S_subunit 30S Subunit A_site A-site (Aminoacyl site) Inhibition Inhibition A_site->Inhibition P_site P-site (Peptidyl site) E_site E-site (Exit site) Tedizolid Tedizolid Tedizolid->Binding tRNA Aminoacyl-tRNA tRNA->A_site cannot bind Protein_synthesis Protein Synthesis Inhibition->Protein_synthesis halts Binding->A_site blocks A-site

Tedizolid's inhibition of bacterial protein synthesis.

Pharmacokinetics of Tedizolid

Understanding the pharmacokinetic profile of Tedizolid is essential for interpreting data from studies where this compound is used as an internal standard. Tedizolid is the active moiety of the prodrug tedizolid phosphate. After administration, tedizolid phosphate is rapidly and extensively converted to tedizolid by phosphatases.

Pharmacokinetic ParameterValue (for a 200 mg dose)
Bioavailability (oral) ~91%
Time to Peak Plasma Concentration (Tmax) ~3 hours (oral)
Plasma Protein Binding 70-90%
Volume of Distribution (Vd) 67-80 L
Elimination Half-life (t½) ~12 hours
Primary Route of Elimination Feces (as an inactive sulfate conjugate)

Antimicrobial Activity of Tedizolid

Tedizolid exhibits potent activity against a wide range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The following table summarizes the minimum inhibitory concentration (MIC) values for Tedizolid against various clinically relevant bacteria.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA)0.250.5
Staphylococcus aureus (MSSA)0.250.5
Streptococcus pyogenes0.120.25
Streptococcus agalactiae0.120.25
Streptococcus anginosus group0.060.12
Enterococcus faecalis0.250.5
Enterococcus faecium (VRE)0.250.5

Experimental Protocols: Quantification of Tedizolid using this compound

The use of this compound as an internal standard is critical for the accurate quantification of Tedizolid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A validated method for the extraction of Tedizolid from human plasma involves solid-phase extraction (SPE).

  • Spiking: To 100 µL of plasma sample, add a known concentration of this compound solution.

  • Deproteinization: Add 300 µL of acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction: Load the supernatant onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute Tedizolid and this compound with a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of Tedizolid and this compound is outlined below.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tedizolid: m/z 371.1 → 163.1

    • This compound: m/z 375.1 → 164.1

The following diagram illustrates a typical experimental workflow for the quantification of Tedizolid using this compound.

G cluster_workflow Experimental Workflow for Tedizolid Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Sample Preparation (e.g., SPE) Spike->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (MRM mode) Analysis->Data Quant Quantification (Ratio of Analyte/IS) Data->Quant Result Tedizolid Concentration Quant->Result

References

An In-Depth Technical Guide to Tedizolid-13C,d3: Structure, Application, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tedizolid-13C,d3, an isotopically labeled form of the oxazolidinone antibiotic Tedizolid. This document details its molecular structure, physicochemical properties, and its critical role as an internal standard in bioanalytical methods. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Tedizolid are also provided, along with relevant pharmacokinetic data for the parent compound.

Introduction to Tedizolid and its Labeled Analog

Tedizolid is a potent, second-generation oxazolidinone antibiotic effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] Tedizolid is administered as a phosphate prodrug, which is rapidly converted to the active moiety, tedizolid, by endogenous phosphatases.[3]

This compound is a stable isotope-labeled version of Tedizolid, specifically designed for use as an internal standard in quantitative bioanalytical assays.[4][5] The incorporation of one carbon-13 atom and three deuterium atoms introduces a mass shift of +4 Da, allowing for its clear differentiation from the unlabeled analyte in mass spectrometry-based methods, without significantly altering its chemical and physical behavior.

Molecular Structure and Physicochemical Properties

The structural difference between Tedizolid and its isotopically labeled analog lies in the methyl group attached to the tetrazole ring. In this compound, this methyl group is composed of a carbon-13 atom and three deuterium atoms.

molecular_structures cluster_tedizolid Tedizolid cluster_tedizolid_labeled This compound tedizolid_img tedizolid_labeled_img label_pos * Isotopic Label: - 1x 13C - 3x D

Figure 1: Molecular Structures of Tedizolid and this compound.
Data Presentation: Physicochemical Properties and Isotopic Purity

The key physicochemical properties of Tedizolid and this compound are summarized below. This data is essential for the development and validation of analytical methods.

PropertyTedizolidThis compoundReference(s)
Molecular Formula C₁₇H₁₅FN₆O₃C₁₆¹³CH₁₂D₃FN₆O₃[6]
Molecular Weight ~370.34 g/mol ~374.36 g/mol [1]
CAS Number 856866-72-32931763-72-1[6]
Isotopic Purity N/A≥99% deuterated forms (d₁-d₃)[5]
Solubility Soluble in DMSO, MethanolSoluble in Acetonitrile, DMSO, Methanol[4]

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Tedizolid in biological matrices such as plasma and serum, using isotopic dilution mass spectrometry.[5] Its structural and chemical similarity to the analyte ensures that it behaves almost identically during sample preparation (e.g., extraction) and chromatographic separation, thus compensating for any analyte loss or matrix effects.

Experimental Workflow: Quantification of Tedizolid

The following diagram illustrates a typical workflow for the quantification of Tedizolid in a biological sample using this compound as an internal standard.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (Ratio of Analyte/IS peak areas) analysis->quantification mechanism_of_action tedizolid Tedizolid ribosome Bacterial 50S Ribosomal Subunit tedizolid->ribosome binding Binds to 23S rRNA at the peptidyl transferase center ribosome->binding inhibition Inhibition of the formation of the initiation complex binding->inhibition protein_synthesis Bacterial Protein Synthesis is Blocked inhibition->protein_synthesis bacteriostatic Bacteriostatic Effect protein_synthesis->bacteriostatic

References

Tedizolid-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Tedizolid-13C,d3, including its chemical specifications, its critical role as an internal standard in bioanalytical assays, and the mechanism of action of its parent compound, Tedizolid.

This compound is a stable isotope-labeled version of the oxazolidinone antibiotic Tedizolid. It is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Tedizolid concentration measurements in various biological matrices.

Core Specifications

The physical and chemical properties of this compound are summarized below. These specifications are compiled from various suppliers and are subject to change.

PropertyValue
CAS Number 2931763-72-1
Chemical Formula C₁₆[¹³C]H₁₂D₃FN₆O₃
Molecular Weight Approximately 374.35 g/mol
Appearance White to off-white solid
Purity ≥98% (isotopic purity)
Solubility Soluble in DMSO and Methanol
Storage Store at -20°C for long-term stability

Mechanism of Action: Tedizolid

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] It is a member of the oxazolidinone class of antibiotics.[4] The mechanism involves the binding of Tedizolid to the 50S subunit of the bacterial ribosome, which prevents the formation of a functional 70S initiation complex, a crucial step in the translation process.[1][5][6] This action halts the synthesis of essential bacterial proteins, leading to the inhibition of bacterial growth.

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S_Subunit->Initiation_Complex 30S_Subunit 30S Subunit 30S_Subunit->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to (if uninhibited) Tedizolid Tedizolid Tedizolid->50S_Subunit Binds to Peptidyl Transferase Center Tedizolid->50S_Subunit Inhibits formation of initiation complex

Tedizolid's mechanism of action on the bacterial ribosome.

Experimental Protocols: Quantification of Tedizolid in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of Tedizolid in human plasma utilizing this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature and should be adapted and validated for specific laboratory conditions.

1. Preparation of Stock and Working Solutions:

  • Tedizolid Stock Solution (1 mg/mL): Accurately weigh and dissolve Tedizolid in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v) to prepare calibration standards and quality control (QC) samples at various concentrations.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tedizolid: m/z 371.1 → 163.1

    • This compound: m/z 374.1 → 164.1

4. Data Analysis:

  • Quantify the concentration of Tedizolid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of Tedizolid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep LC_Separation LC Separation (Reverse-Phase) Sample_Prep->LC_Separation Inject Supernatant MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Eluted Analytes Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Generate Peak Areas End End: Tedizolid Concentration Data_Analysis->End

A generalized workflow for the quantification of Tedizolid.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Tedizolid in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays mitigates matrix effects and variations in sample processing, ensuring high-quality data for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. A thorough understanding of its specifications and the bioanalytical methods in which it is employed is crucial for researchers in the field of infectious diseases and drug development.

References

The Analytical Profile of Tedizolid-13C,d3: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Tedizolid-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the antibiotic Tedizolid. This document details available data on its solubility and stability, outlines relevant experimental protocols, and presents key metabolic and experimental workflows through structured diagrams.

Core Physicochemical Properties

This compound is a stable isotope-labeled version of Tedizolid, an oxazolidinone antibiotic. The incorporation of one carbon-13 atom and three deuterium atoms results in a molecular weight of approximately 374.4 g/mol . This labeling provides a distinct mass spectrometric signature, essential for its use as an internal standard in quantitative bioanalysis.[1][2][3]

Solubility Profile

The solubility of a compound is a critical parameter influencing its handling, formulation, and analytical characterization. While specific quantitative solubility data for this compound in organic solvents is not extensively published, qualitative assessments and data on the parent compound, Tedizolid, provide valuable insights.

Table 1: Solubility Data for Tedizolid and its Analogs

CompoundSolvent/MediumSolubility
This compound AcetonitrileSoluble[1][2][3]
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
MethanolSoluble[1][2][3]
Tedizolid Aqueous0.1 mg/mL[4]
Water0.136 mg/mL
Tedizolid Phosphate Aqueous>50 mg/mL (highly soluble)
Experimental Protocols for Solubility Determination

The determination of solubility can be approached through kinetic or thermodynamic methods. The choice of method often depends on the stage of drug development and the required throughput.

This high-throughput method is suitable for early-stage drug discovery and involves assessing the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.

G Workflow for Kinetic Solubility Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare concentrated stock solution in DMSO add_dmso Add small volume of DMSO stock to microplate well prep_stock->add_dmso prep_buffer Prepare aqueous buffer (e.g., PBS) add_buffer Add aqueous buffer to the well prep_buffer->add_buffer add_dmso->add_buffer mix_incubate Mix and incubate for a short period (e.g., 1-2 hours) add_buffer->mix_incubate detection Detect precipitation using: - Nephelometry (light scattering) - UV/Vis spectroscopy after filtration mix_incubate->detection quantification Quantify soluble compound against a standard curve detection->quantification

Kinetic Solubility Assay Workflow

This method determines the solubility of a compound once equilibrium is reached between the solid and dissolved states, providing a more accurate measure of true solubility. The shake-flask method is a common approach.

G Workflow for Thermodynamic Solubility Assay (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid compound to a vial add_solvent Add a known volume of solvent (aqueous or organic) add_excess->add_solvent shake Shake/agitate the vial at a controlled temperature for an extended period (e.g., 24-72 hours) add_solvent->shake separate Separate undissolved solid (centrifugation or filtration) shake->separate analyze Analyze the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) separate->analyze quantify Quantify the concentration of the dissolved compound analyze->quantify

Thermodynamic Solubility Assay Workflow

Stability Profile

The stability of this compound is crucial for its reliable use as an internal standard. Data on the solid-state stability and the stability of the parent compound under various stress conditions provide a comprehensive picture.

Table 2: Stability Data for this compound and Tedizolid Phosphate

CompoundConditionStability
This compound (Solid) -20°CStable for at least 4 years[1][2]
-80°C (in solution)Recommended use within 6 months[3]
-20°C (in solution)Recommended use within 1 month[3]
Tedizolid Phosphate Acidic Hydrolysis (e.g., 0.1 M HCl)Significant degradation
Basic Hydrolysis (e.g., 0.1 M NaOH)Significant degradation
Oxidative (e.g., 3% H₂O₂)Significant degradation
Neutral HydrolysisRelatively stable
ThermalRelatively stable
PhotolyticRelatively stable
Experimental Protocols for Stability Assessment

Stability-indicating methods are essential to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques.

Forced degradation studies are performed to understand the degradation pathways of a drug substance under stress conditions.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare solutions of This compound acid Acidic Hydrolysis (e.g., HCl) start->acid base Basic Hydrolysis (e.g., NaOH) start->base oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal Stress (e.g., elevated temperature) start->thermal photo Photolytic Stress (e.g., UV/Vis light) start->photo analysis Analyze samples at specified time points using a stability-indicating method (HPLC or LC-MS/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize degradation products (e.g., using MS/MS) analysis->characterization

Forced Degradation Study Workflow

A typical stability-indicating HPLC method for Tedizolid analysis would involve the following parameters:

Table 3: Example HPLC Method Parameters for Tedizolid Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution.
Flow Rate Typically 1.0 mL/min
Detection UV detection at a wavelength where Tedizolid has significant absorbance (e.g., 251 nm or 300 nm).
Temperature Controlled column temperature (e.g., 30-40 °C)

Metabolic Pathway of Tedizolid

Tedizolid is administered as a phosphate prodrug, Tedizolid phosphate, which is rapidly converted to the active moiety, Tedizolid, by endogenous phosphatases. Tedizolid is then primarily metabolized in the liver via sulfation to an inactive conjugate before excretion.[4][5][6]

G Metabolic Pathway of Tedizolid prodrug Tedizolid Phosphate (Prodrug) active Tedizolid (Active Moiety) prodrug->active Endogenous Phosphatases metabolite Inactive Sulfate Conjugate active->metabolite Hepatic Sulfation excretion Excretion (Primarily Fecal) metabolite->excretion

Metabolic Pathway of Tedizolid

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound for the scientific community. The provided data and experimental protocols are intended to support researchers in the accurate and reliable use of this essential internal standard in their analytical workflows. While qualitative solubility in common organic solvents is established, further quantitative studies would be beneficial. The stability profile, supported by data on the parent compound, indicates good stability under recommended storage conditions. The outlined experimental workflows offer a foundation for laboratories to develop and validate their own analytical procedures for this compound.

References

Tedizolid-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of Tedizolid-13C,d3, an isotopically labeled internal standard for the quantification of the oxazolidinone antibiotic, Tedizolid. This document collates critical data on its chemical and physical properties, analytical methodologies, and the mechanism of action of its unlabeled counterpart, Tedizolid. The information presented is intended to support research, development, and analytical applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the active pharmaceutical ingredient, Tedizolid.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Formal Name (5R)-3-[3-fluoro-4-[6-[2-(methyl-13C-d3)-2H-tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone[1]
CAS Number 2931763-72-1[1]
Molecular Formula C₁₆[¹³C]H₁₂D₃FN₆O₃[1]
Molecular Weight 374.4 g/mol [1]
Purity ≥99% deuterated forms (d₁-d₃)[1]
Solubility Soluble in Acetonitrile, DMSO, and Methanol[1][2]

Table 2: In Vitro Antimicrobial Activity of Tedizolid

MicroorganismMIC (μg/mL)Source
Methicillin-resistant S. aureus (MRSA)0.5[1][2]
Methicillin-susceptible S. aureus (MSSA)≤ 0.5[3]
E. faecalis0.5[1][2]
Penicillin-susceptible S. pneumoniae0.25[1][2]
Anaerobic bacteria0.25-4[1][2]
S. pyogenes, S. agalactiae≤ 0.5[3]
S. anginosus group≤ 0.25[3]

Table 3: Pharmacokinetic Properties of Tedizolid (200 mg Dose)

ParameterValueSource
Absolute Oral Bioavailability ~91%[3][4][5]
Protein Binding 70-90%[3][4]
Half-life (Adults) ~12 hours[3][5]
Peak Plasma Concentration (Cmax) - Oral 2.2 mcg/mL[3]
Peak Plasma Concentration (Cmax) - IV 3.0 mcg/mL[3]
Area Under the Curve (AUC) - Oral 25.6 mg·hr/L[3]
Area Under the Curve (AUC) - IV 29.2 mg·hr/L[3]
Volume of Distribution (Vd) 67-80 L[3]

Table 4: Analytical Method Validation for Tedizolid Quantification by HPLC

ParameterValueSource
Linearity Range 0.025 - 10.0 μg/mL (R² > 0.999)[6]
Lower Limit of Quantification (LLOQ) 0.025 μg/mL[6]
Lower Limit of Detection (LLOD) 0.01 μg/mL[6]
Intra-assay Accuracy 99.2% - 107.0%[6]
Inter-assay Accuracy 99.2% - 107.7%[6]
Intra-assay Precision 0.5% - 3.2% (17.0% at LLOQ)[6]
Inter-assay Precision 0.3% - 4.1% (15.3% at LLOQ)[6]
Extraction Recovery 100.4% - 114.1%[6]

Experimental Protocols

Detailed methodologies for key experiments involving Tedizolid are outlined below.

Quantification of Tedizolid in Human Serum by HPLC-Fluorescence

This method was developed for measuring Tedizolid concentrations in human serum for clinical applications.[6]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

  • Column: 5 μm octadecyl silane hypersil column (150 mm × 4.6 mm).[6]

  • Mobile Phase: A mixture of 0.1 M phosphoric acid and methanol in a 60:40 ratio, with the pH adjusted to 7.0.[6]

  • Detection: Excitation wavelength of 300 nm and an emission wavelength of 340 nm.[6]

  • Retention Times: The average retention times for Tedizolid and the internal standard were approximately 12.9 and 8.8 minutes, respectively.[6]

In Vitro Time-Kill Kinetics Assay

This protocol is used to evaluate the time-kill kinetics of Tedizolid against M. abscessus and M. avium.[7]

  • Bacterial Culture: Bacteria are cultured in 10 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 0.05% Tween 80. For M. avium, the medium is supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).[7]

  • Tedizolid Concentrations: A range of Tedizolid concentrations from 0.25× to 32× the Minimum Inhibitory Concentration (MIC) are tested, along with a growth control.[7]

  • Inoculum: A bacterial inoculum of approximately 10⁵–10⁶ colony-forming units (cfu)/mL is used.[7]

  • Incubation: Cultures are incubated at 30°C for M. abscessus or 37°C for M. avium with constant shaking.[7]

  • Timepoints: Samples are collected at predetermined timepoints, including days 0, 1, 2, 3, 4, 5, 7, 14, and 21 for M. abscessus, with an additional day 28 for M. avium.[7]

In Vivo Murine Model of Foreign Body-Associated Osteomyelitis

This animal model is used to assess the efficacy of Tedizolid in a complex infection setting.[8]

  • Animal Model: A model of experimental foreign body-associated osteomyelitis in rats.

  • Tedizolid Dosing: Tedizolid is administered at 30 mg/kg intraperitoneally once daily. This dosage is selected to simulate the free area under the concentration-time curve (AUC) observed in humans after a 200 mg dose.[8]

  • Treatment Duration: The treatment is administered for 14 days.[8]

  • Comparator Arms: The study may include comparator arms such as vancomycin (50 mg/kg intraperitoneally twice daily) and rifampin (25 mg/kg intraperitoneally twice daily).[8]

Mechanism of Action and Workflow Diagrams

The following diagrams illustrate the mechanism of action of Tedizolid and a typical analytical workflow.

Mechanism of Action of Tedizolid

Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[4][9][10] It acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[5][11] This binding occurs at the peptidyl transferase center (PTC) and prevents the formation of the 70S initiation complex, a critical step in protein synthesis.[9][11] This ultimately halts bacterial growth and replication.[9] Tedizolid's modified side chain provides a higher potency and activity against some linezolid-resistant strains.[5]

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell Tedizolid Tedizolid Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S Binds to PTC Peptidyl Transferase Center (PTC) on 23S rRNA Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Prevents formation of Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth and Replication Initiation_Complex->Bacterial_Growth Inhibits Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of Tedizolid in bacterial protein synthesis inhibition.

Prodrug Activation and Metabolism Workflow

Tedizolid is administered as the prodrug Tedizolid phosphate, which is rapidly converted to the active moiety, Tedizolid, by endogenous phosphatases.[1][2] The majority of Tedizolid is then metabolized in the liver to an inactive sulphate conjugate prior to excretion.[4]

Tedizolid_Metabolism Prodrug Tedizolid Phosphate (Administered Prodrug) Active Tedizolid (Active Moiety) Prodrug->Active Activation by Phosphatases Metabolite Inactive Sulphate Conjugate Active->Metabolite Hepatic Metabolism Excretion Excretion (Feces and Urine) Metabolite->Excretion

Caption: Activation and metabolism pathway of Tedizolid phosphate.

Analytical Workflow for Tedizolid Quantification

A typical workflow for the quantification of Tedizolid in biological samples using an internal standard like this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry Detection (MS/MS) HPLC->MS Data Data Acquisition and Processing MS->Data Ratio Calculate Peak Area Ratio (Tedizolid / IS) Data->Ratio Concentration Determine Tedizolid Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: General workflow for the quantification of Tedizolid using an internal standard.

References

The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug from discovery to clinical application is a complex and rigorously scrutinized process. Central to this endeavor is a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Isotopic labeling has emerged as the gold standard methodology for elucidating the metabolic fate of xenobiotics, providing unparalleled precision and detail. This technical guide delves into the core principles, experimental protocols, and data interpretation of isotopic labeling in drug metabolism studies. By replacing specific atoms within a drug molecule with their heavier, stable, or radioactive isotopes, researchers can effectively "trace" the compound and its metabolites through biological systems. This guide will explore the applications of both stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and radioisotopes (e.g., ³H, ¹⁴C), offering a comprehensive resource for scientists in the field.

Core Principles of Isotopic Labeling in Drug Metabolism

Isotopic labeling is a powerful technique that leverages the subtle differences in atomic mass between isotopes of the same element to track molecules of interest.[1] In the context of drug metabolism, this involves synthesizing a drug candidate with one or more of its constituent atoms replaced by an isotope.[1] The fundamental principle is that the isotopically labeled drug will behave almost identically to its unlabeled counterpart in biological systems, allowing it to serve as a tracer.[2]

The choice between stable and radioactive isotopes is a critical decision in designing a drug metabolism study and is influenced by the specific research question, the stage of drug development, and safety considerations.

Stable Isotopes: These are non-radioactive isotopes that possess a greater number of neutrons than the more common isotope of a particular element.[3] Commonly used stable isotopes in drug metabolism studies include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[3] The key advantage of stable isotopes is their safety, as they do not expose test subjects to radiation, making them ideal for human studies, including those involving vulnerable populations.[3]

Radioactive Isotopes (Radiolabels): These are unstable isotopes that undergo radioactive decay, emitting radiation that can be detected and quantified. The most frequently used radioisotopes in drug metabolism are tritium (³H) and carbon-14 (¹⁴C).[4] Radiolabeling offers exceptional sensitivity, enabling the detection and quantification of very low concentrations of a drug and its metabolites.[5]

Data Presentation: Quantitative Insights from Isotopic Labeling Studies

Isotopic labeling provides a wealth of quantitative data that is crucial for understanding a drug's pharmacokinetic and metabolic profile. This data is typically presented in structured tables to facilitate clear interpretation and comparison.

Mass Balance and Excretion Pathway Analysis

A primary application of radiolabeling is the mass balance study, which aims to account for the total administered dose of a drug by measuring its excretion in urine and feces.[6] This provides a comprehensive picture of the routes and rates of elimination.

Table 1: Representative Mass Balance Recovery Data for a Hypothetical ¹⁴C-Labeled Drug in Humans

Excretion Route% of Administered Radioactivity Recovered (Mean ± SD, n=6)
Urine65.2 ± 5.8
Feces30.5 ± 4.2
Total Recovery 95.7 ± 3.1

Data is hypothetical and for illustrative purposes.

Pharmacokinetic Parameter Determination

Stable isotope labeling is instrumental in determining key pharmacokinetic (PK) parameters, which describe the time course of a drug's concentration in the body. The use of stable isotope-labeled internal standards in mass spectrometry allows for highly accurate quantification.

Table 2: Pharmacokinetic Parameters of a Hypothetical Drug Following Oral Administration of a Labeled and Unlabeled Form

ParameterUnlabeled Drug (Mean ± SD)¹³C-Labeled Drug (Mean ± SD)
Cmax (ng/mL)850 ± 120845 ± 115
Tmax (hr)1.5 ± 0.51.6 ± 0.6
AUC₀-∞ (ng·hr/mL)4500 ± 6504480 ± 630
t₁/₂ (hr)8.2 ± 1.18.3 ± 1.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life. Data is hypothetical and for illustrative purposes.

Experimental Protocols

The success of an isotopic labeling study hinges on meticulously planned and executed experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of Isotopically Labeled Compounds

The synthesis of the labeled drug is a critical initial step. The isotopic label must be placed in a metabolically stable position to prevent its loss during biotransformation.

Protocol: Synthesis of a ¹⁴C-Labeled Drug (Conceptual)

  • Selection of Labeling Position: Identify a position on the drug molecule that is not expected to be cleaved during metabolism. For many compounds, a core aromatic ring or a stable alkyl chain is a suitable location.

  • Procurement of Labeled Precursor: Obtain a commercially available ¹⁴C-labeled precursor, such as [¹⁴C]barium carbonate or [¹⁴C]methyl iodide.

  • Radiosynthesis: Develop a synthetic route that incorporates the labeled precursor into the drug molecule. This often involves modifying existing synthetic pathways to accommodate the labeled starting material.

  • Purification: Purify the ¹⁴C-labeled drug using techniques such as high-performance liquid chromatography (HPLC) to achieve high radiochemical purity (typically >98%).

  • Characterization: Confirm the identity and purity of the labeled compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Determine the specific activity (radioactivity per unit mass) of the final product.

In Vivo Drug Metabolism Study in Rodents

Animal models are essential for preclinical evaluation of drug metabolism.

Protocol: ¹⁴C-ADME Study in Rats

  • Dosing: Administer a single oral or intravenous dose of the ¹⁴C-labeled drug to a cohort of rats (n=3-5 per sex).

  • Sample Collection: House the animals in metabolic cages that allow for the separate collection of urine and feces at predetermined time points (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose). Collect blood samples at various time points to determine the pharmacokinetic profile.

  • Sample Processing: Homogenize fecal samples and aliquot urine samples.

  • Radioactivity Measurement: Determine the total radioactivity in each sample using liquid scintillation counting (LSC).

  • Metabolite Profiling: Pool samples from each time point and analyze them using radio-HPLC to separate the parent drug from its metabolites.

  • Metabolite Identification: Collect the radioactive peaks from the HPLC and subject them to mass spectrometry (MS) and NMR for structural elucidation.

Metabolite Identification using Stable Isotope Labeling and Mass Spectrometry

Stable isotope labeling is a powerful tool for identifying metabolites in complex biological matrices. The "isotope doublet" or "isotope cluster" approach is commonly used.

Protocol: Metabolite Identification with a ¹³C-Labeled Drug

  • Dosing: Administer a 1:1 mixture of the unlabeled and ¹³C-labeled drug to the test system (e.g., in vitro incubation with liver microsomes or in vivo administration).

  • Sample Preparation: Extract the drug and its metabolites from the biological matrix using protein precipitation or solid-phase extraction.

  • LC-MS Analysis: Analyze the extract using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Scrutinize the mass spectra for the characteristic isotopic signature of the drug and its metabolites. The unlabeled compound will have a specific mass, while the ¹³C-labeled compound will have a mass that is increased by the number of ¹³C atoms incorporated. Metabolites will also exhibit this mass shift, appearing as doublets in the mass spectrum, which greatly aids in their identification against the complex background of endogenous molecules.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Phase 1: Synthesis & Dosing cluster_sampling Phase 2: Sample Collection & Processing cluster_analysis Phase 3: Analysis & Identification cluster_quantification Phase 4: Quantification & Reporting synthesis Synthesis of Isotopically Labeled Drug dosing Administration to Test System synthesis->dosing collection Collection of Biological Matrices (Blood, Urine, Feces) dosing->collection processing Sample Preparation (Extraction, Purification) collection->processing lcms LC-MS/MS Analysis processing->lcms profiling Metabolite Profiling lcms->profiling identification Metabolite Identification profiling->identification quant Quantitative Analysis identification->quant report Data Reporting & Interpretation quant->report

Caption: General experimental workflow for a drug metabolism study using isotopic labeling.

Logical Relationship for Metabolite Identification

metabolite_identification cluster_dosing Dosing Strategy cluster_analysis Mass Spectrometry Analysis cluster_identification Identification unlabeled Unlabeled Drug (M) mixture 1:1 Mixture of Unlabeled and Labeled Drug unlabeled->mixture labeled Isotopically Labeled Drug (M+n) labeled->mixture ms_analysis LC-MS Analysis of Biological Sample mixture->ms_analysis parent_doublet Detection of Parent Drug Doublet (M and M+n) ms_analysis->parent_doublet metabolite_doublet Screening for Metabolite Doublets (Metabolite and Metabolite+n) parent_doublet->metabolite_doublet identification Confirmation of Metabolite Identity metabolite_doublet->identification

Caption: Logical workflow for metabolite identification using the isotope doublet approach.

Signaling Pathway of Drug Metabolism

drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion drug Parent Drug (Labeled) phase1_metabolite Phase I Metabolite (e.g., Hydroxylated, Oxidized) drug->phase1_metabolite CYP450 Enzymes excretion Excretion in Urine or Feces drug->excretion Unchanged phase2_metabolite Phase II Metabolite (e.g., Glucuronide, Sulfate Conjugate) phase1_metabolite->phase2_metabolite Conjugating Enzymes (e.g., UGTs, SULTs) phase1_metabolite->excretion phase2_metabolite->excretion

Caption: Simplified signaling pathway of drug metabolism and excretion.

Conclusion

Isotopic labeling is an indispensable tool in modern drug development, providing critical insights into the metabolic fate of new chemical entities. The use of both stable and radioactive isotopes allows for a comprehensive understanding of a drug's ADME properties, from mass balance and excretion pathways to detailed metabolite identification and quantification. The methodologies and data interpretation frameworks presented in this guide underscore the power and precision of isotopic labeling. As analytical technologies continue to advance, the role of isotopic labeling in ensuring the safety and efficacy of novel therapeutics will undoubtedly continue to expand, solidifying its place as a cornerstone of pharmaceutical research.

References

Unveiling the Technical Profile of Tedizolid-13C,d3 Powder: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This technical guide offers an in-depth overview of the physical and chemical characteristics of Tedizolid-13C,d3 powder, a critical isotopically labeled internal standard for the quantification of the antibiotic Tedizolid. This document is intended to provide researchers, scientists, and drug development professionals with essential data and methodologies pertinent to its application in experimental settings.

Core Physical and Chemical Properties

This compound is the labeled counterpart of Tedizolid, an oxazolidinone-class antibiotic. The incorporation of carbon-13 and deuterium atoms allows for its use as an internal standard in mass spectrometry-based bioanalytical assays, ensuring accurate quantification of Tedizolid in various biological matrices.

PropertyValueSource
Molecular Formula C₁₆[¹³C]H₁₂D₃FN₆O₃[1]
Molecular Weight 374.4 g/mol [1]
CAS Number 2931763-72-1[1]
Appearance Yellow powderMerck Safety Data Sheet
Purity ≥98%Commercially available
Solubility Soluble in Acetonitrile, DMSO, and Methanol[1]
Melting Point No data available for this compound. Tedizolid (unlabeled) has a reported melting point of approximately 256.8 °C.
Storage Store at -20°C[2]

Note: Specific powder characteristics such as bulk density, tapped density, and angle of repose are not publicly available and are typically determined on a batch-specific basis.

Safety and Handling

This compound powder may form explosive dust-air mixtures.[3][4] Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[5] Handling should be performed in a well-ventilated area to minimize dust inhalation.[3][4]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6][7][8] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center, preventing the formation of a functional 70S initiation complex.[9] This action blocks the translation of messenger RNA (mRNA) into proteins, ultimately leading to the cessation of bacterial growth.

Tedizolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein Protein Synthesis 50S_subunit->Protein Catalyzes Peptide Bond Formation 30S_subunit 30S Subunit 30S_subunit->50S_subunit Forms 70S Initiation Complex with mRNA mRNA mRNA->30S_subunit Binds to tRNA Aminoacyl-tRNA tRNA->50S_subunit Binds to A-site Tedizolid Tedizolid Tedizolid->50S_subunit Binds to Peptidyl Transferase Center Tedizolid->Protein Inhibits

Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

Experimental Protocols

General Method for Determining Powder Flow Characteristics

While specific data for this compound is unavailable, the following are standard methods for characterizing the flow properties of pharmaceutical powders.

  • Angle of Repose: This method involves pouring the powder through a funnel onto a flat surface and measuring the angle of the resulting cone. A smaller angle indicates better flowability.

  • Bulk and Tapped Density: Bulk density is the density of the powder in a loose state, while tapped density is the density after mechanical tapping. The ratio between these two values (Hausner ratio) and the compressibility index can be used to predict flowability.

  • Flow through an Orifice: The time it takes for a known mass of powder to flow through an orifice of a specific size is measured.

Quantification of Tedizolid using this compound by UPLC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Tedizolid in biological samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology Overview:

  • Sample Preparation:

    • A known amount of this compound (internal standard) is spiked into the biological sample (e.g., plasma, tissue homogenate).

    • Proteins are precipitated from the sample using a solvent like acetonitrile.

    • The supernatant containing Tedizolid and this compound is collected after centrifugation.

  • UPLC Separation:

    • The extracted sample is injected into a UPLC system.

    • A C18 reverse-phase column is typically used for chromatographic separation.

    • A mobile phase gradient consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile) is used to elute the analytes.

  • MS/MS Detection:

    • The eluent from the UPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Multiple Reaction Monitoring (MRM) is used to detect and quantify Tedizolid and this compound. Specific precursor-to-product ion transitions are monitored for each compound. For example:

      • Tedizolid: m/z 371.1 → 343.1[10]

      • This compound: A specific transition for the labeled compound would be monitored.

  • Quantification:

    • A calibration curve is generated by analyzing samples with known concentrations of Tedizolid and a fixed concentration of this compound.

    • The ratio of the peak area of Tedizolid to the peak area of this compound is plotted against the concentration of Tedizolid.

    • The concentration of Tedizolid in the unknown samples is then determined from this calibration curve.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Tedizolid Concentration Calibration->Quantification

Caption: Experimental workflow for the quantification of Tedizolid using this compound by UPLC-MS/MS.

References

Methodological & Application

Application Notes and Protocols for the Use of Tedizolid-13C,d3 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Tedizolid-13C,d3 as an internal standard (IS) for the quantitative analysis of Tedizolid in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response. This compound is an ideal internal standard for Tedizolid as it co-elutes chromatographically with the analyte and exhibits identical ionization and fragmentation behavior, ensuring high accuracy and precision of the analytical method.

Tedizolid is an oxazolidinone-class antibiotic used for the treatment of acute bacterial skin and skin structure infections. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Principle of the Method

The analytical method is based on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). Samples are prepared by protein precipitation or solid-phase extraction, followed by the addition of a known amount of this compound as the internal standard. The analyte and the internal standard are then separated from endogenous matrix components using a C18 reversed-phase column and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Tedizolid.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UHPLC-MS/MS method for the quantification of Tedizolid in human plasma using a stable isotope-labeled internal standard.

Table 1: Linearity and Range of Quantification
AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
TedizolidHuman Plasma5 - 5000> 0.996
Free TedizolidHuman Plasma1.5 - 1500> 0.999
Table 2: Accuracy and Precision (Total Tedizolid in Human Plasma)[1]
Quality Control (QC) LevelConcentration (ng/mL)Within-Batch Accuracy (%)Within-Batch Precision (CV%)Batch-to-Batch Accuracy (%)Batch-to-Batch Precision (CV%)
LLOQ5-6.39 to 1.80≤ 8.25-1.757.75
Low (QCA)15-5.71 to 2.01≤ 8.89-1.63≤ 7.20
Medium (QCB)150-5.71 to 2.01≤ 8.89-1.19≤ 7.20
High (QCC)4000-5.71 to 2.01≤ 8.89-1.19≤ 7.20
Table 3: Accuracy and Precision (Free Tedizolid in Human Plasma)[1]
Quality Control (QC) LevelConcentration (ng/mL)Within-Batch Accuracy (%)Within-Batch Precision (CV%)Batch-to-Batch Accuracy (%)Batch-to-Batch Precision (CV%)
LLOQ1.5-2.67 to 7.78≤ 4.663.535.63
Low (QCA)4.5-1.85 to 5.31≤ 5.690.86≤ 5.70
Medium (QCB)45-1.85 to 5.31≤ 5.692.76≤ 5.70
High (QCC)1200-1.85 to 5.31≤ 5.692.76≤ 5.70
Table 4: Recovery and Matrix Effect (Total Tedizolid in Human Plasma)[1]
Quality Control (QC) LevelConcentration (ng/mL)Recovery Rate (%)Matrix Effect (%)
Low (QCA)15> 92.3102.6 - 105.0
Medium (QCB)150> 92.3102.6 - 105.0
High (QCC)4000> 92.3102.6 - 105.0

Experimental Protocols

Materials and Reagents
  • Tedizolid reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges or plates (e.g., Oasis HLB)

Stock and Working Solutions Preparation
  • Tedizolid Stock Solution (1 mg/mL): Accurately weigh and dissolve Tedizolid in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Tedizolid stock solution in methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

UHPLC-MS/MS Instrumental Conditions
  • UHPLC System: A system capable of delivering gradients at high pressures.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Return to 95% A

    • 3.1-4.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Tedizolid: m/z 371.00 → 343.06[1]

    • This compound: m/z 374.07 → 163.0[1]

  • Collision Energy: Optimized for each transition (e.g., 18 V for Tedizolid).[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow sample Plasma Sample add_is Add this compound (IS) sample->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute uhplc_ms UHPLC-MS/MS Analysis dry_reconstitute->uhplc_ms data_analysis Data Analysis (Peak Area Ratio) uhplc_ms->data_analysis quantification Quantification data_analysis->quantification logical_relationship analyte Tedizolid peak_area_ratio Peak Area Ratio (Analyte/IS) analyte->peak_area_ratio is This compound (IS) is->peak_area_ratio sample_prep Sample Preparation Variability sample_prep->analyte sample_prep->is instrument_response Instrument Response Variability instrument_response->analyte instrument_response->is accurate_quant Accurate Quantification peak_area_ratio->accurate_quant

References

LC-MS/MS method for tedizolid quantification

Author: BenchChem Technical Support Team. Date: November 2025

An advanced and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of tedizolid in human plasma is detailed in this application note. Tedizolid is a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The growing need for therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity necessitates robust and reliable analytical methods. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

Tedizolid's efficacy is associated with the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). Variations in individual patient pharmacokinetics underscore the importance of TDM. The LC-MS/MS method presented here offers high sensitivity, specificity, and throughput for the determination of total and free tedizolid concentrations in human plasma, a critical tool for clinical research and therapeutic management.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of tedizolid in human plasma.

Materials and Reagents
  • Analytes and Internal Standard: Tedizolid and its stable isotope-labeled internal standard (IS), tedizolid-d3, can be procured from a specialized chemical supplier.

  • Solvents and Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid are required. Analytical grade reagents such as ammonia solution, phosphoric acid, and dimethyl sulfoxide may also be necessary depending on the specific protocol.

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: protein precipitation and solid-phase extraction (SPE).

2.2.1. Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., tedizolid-d3 at a suitable concentration).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.2.2. Solid-Phase Extraction (SPE)

SPE offers cleaner extracts by effectively removing matrix components, which can reduce ion suppression or enhancement in the mass spectrometer. A high-throughput SPE method using a 96-well HLB µElution plate has been successfully developed.[1][2]

  • Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.

  • Load 100 µL of the plasma sample (pre-treated with internal standard) onto the plate.

  • Wash the wells with 200 µL of 5% methanol in water.

  • Elute the analyte and internal standard with 2 x 50 µL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation method.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.

  • Column: A C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is commonly used.[3]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is effective.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Gradient Program: A representative gradient is shown in the table below.

Time (min)% Mobile Phase B
0.010
2.090
2.590
2.610
4.010
Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode, with detection performed using multiple reaction monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Tedizolid: m/z 371.0 → 343.1[4]

    • Tedizolid-d3 (IS): m/z 374.1 → 163.0[4]

  • Collision Energy: Optimized for each transition, for example, 18 V for tedizolid.[4]

  • Source Parameters: Parameters such as source temperature, ion spray voltage, and gas flows should be optimized for the specific instrument used.

Data Presentation: Quantitative Method Comparison

The following tables summarize the performance characteristics of various published LC-MS/MS methods for tedizolid quantification.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions

ParameterMethod 1 (Protein Precipitation)Method 2 (Solid-Phase Extraction)
Matrix Human PlasmaHuman Plasma
Sample Volume 100 µL100 µL
Preparation Technique Protein Precipitation with AcetonitrileSolid-Phase Extraction (HLB µElution plate)
Internal Standard Tedizolid-d3Tedizolid-d3
LC Column C18, 100 x 2.1 mm, 3.5 µmC18
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterAcetonitrile and 0.1% Formic Acid in Water
Elution Type GradientGradient

Table 2: Comparison of Mass Spectrometry and Validation Parameters

ParameterMethod 1 (Protein Precipitation)Method 2 (Solid-Phase Extraction)
Ionization Mode ESI+ESI+
Tedizolid MRM (m/z) 371.0 → 343.1371.00 → 343.06[4]
Tedizolid-d3 MRM (m/z) 374.1 → 163.0374.07 → 163.0[4]
Linearity Range (ng/mL) 25.0–7500.0[3]5–5000 (total), 1.5–1500 (free)[1][2]
Lower Limit of Quantification (LLOQ) 25.0 ng/mL[3]5 ng/mL (total), 1.5 ng/mL (free)[1][2]
Accuracy (%) Within ± 15%[3]-1.85 to 5.31 (within-batch), 0.86 to 2.76 (batch-to-batch)[4]
Precision (CV%) <15%[3]≤ 5.69 (within-batch), ≤ 5.70 (batch-to-batch)[4]
Recovery (%) 94.4 to 104.2[3]>92.3 (total), >85.3 (free)[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for the LC-MS/MS quantification of tedizolid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Tedizolid-d3) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip Method 1 spe Solid-Phase Extraction (HLB Plate) add_is->spe Method 2 centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for tedizolid quantification.

logical_relationship tedizolid Tedizolid Analysis sample_type Biological Matrix (e.g., Human Plasma) tedizolid->sample_type sample_prep Sample Preparation sample_type->sample_prep instrumental_analysis Instrumental Analysis sample_prep->instrumental_analysis data_analysis Data Analysis & Interpretation instrumental_analysis->data_analysis

Caption: Key stages of the tedizolid analytical method.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of tedizolid in human plasma. The detailed protocols and comparative data tables offer a valuable resource for laboratories implementing this assay for pharmacokinetic studies, clinical trials, or routine therapeutic drug monitoring. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements for sample cleanliness, throughput, and the potential for matrix effects. Both methods, when properly validated, can yield high-quality data to support the safe and effective use of tedizolid.

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Tedizolid in Human Plasma Using Tedizolid-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trial monitoring of Tedizolid.

Introduction

Tedizolid is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[1][2] It is administered as a prodrug, tedizolid phosphate, which is rapidly converted by endogenous phosphatases to its active moiety, tedizolid.[2] Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Due to its enhanced potency against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and a favorable safety profile compared to linezolid, robust bioanalytical methods are crucial for its clinical development and therapeutic drug monitoring.[3][4][5]

This application note details a sensitive, selective, and validated HPLC-MS/MS method for the quantification of tedizolid in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Tedizolid-¹³C,d₃, to ensure high accuracy and precision by compensating for matrix effects, recovery, and ionization variability during analysis.[6][7][8] The use of a SIL-IS is the preferred approach in quantitative bioanalysis as it shares nearly identical physicochemical properties with the analyte, providing superior performance over structural analogs.[6][9][10] The protocol is fully validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[11][12][13]

Metabolic Pathway of Tedizolid Phosphate

Tedizolid phosphate is a prodrug that undergoes in-vivo conversion to the active drug, tedizolid. Tedizolid is then primarily metabolized in the liver via sulfation to an inactive sulfate conjugate, which is excreted.[3][14]

Tedizolid_Metabolism Tedizolid_Phosphate Tedizolid Phosphate (Prodrug) Tedizolid_Active Tedizolid (Active Moiety) Tedizolid_Phosphate->Tedizolid_Active  Phosphatases (in vivo) Inactive_Metabolite Inactive Sulfate Conjugate Tedizolid_Active->Inactive_Metabolite  Sulfation (Liver) Excretion Excretion (Primarily Fecal) Inactive_Metabolite->Excretion

Caption: Metabolic activation of Tedizolid Phosphate and subsequent inactivation.

Experimental Protocols

Materials and Reagents
  • Analytes: Tedizolid (reference standard), Tedizolid-¹³C,d₃ (internal standard).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Dimethyl sulfoxide (DMSO), Ultrapure water.

  • Biological Matrix: Drug-free human plasma.

  • Equipment: Calibrated micropipettes, vortex mixer, centrifuge, HPLC system (e.g., UPLC), tandem mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Tedizolid and dissolve in DMSO to create a 1 mg/mL stock solution.[13]

    • Similarly, prepare a 1 mg/mL stock solution of Tedizolid-¹³C,d₃ in methanol.

    • Store stock solutions at -40°C.[11]

  • Working Solutions:

    • Prepare separate working solutions for calibration standards and quality control (QC) samples by serially diluting the primary stock solutions with 50% methanol.[11][13]

  • Internal Standard (IS) Working Solution (40 ng/mL):

    • Dilute the Tedizolid-¹³C,d₃ stock solution with 100% methanol to achieve a final concentration of 40 ng/mL.[11]

Preparation of Calibration Standards and QC Samples
  • Spike appropriate volumes of the Tedizolid working solutions into drug-free human plasma to prepare calibration standards. A typical concentration range is 0.5 to 1500 ng/mL.[1][13]

  • Separately, prepare QC samples at four concentration levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (approx. 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control (approx. 80% of upper limit)

Sample Preparation (Protein Precipitation)

The protein precipitation method is chosen for its simplicity and high-throughput capability.

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 100 µL of plasma sample into the corresponding tube.

  • Add 20 µL of the IS working solution (40 ng/mL Tedizolid-¹³C,d₃) to all tubes except for the blank matrix sample.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[12][13]

  • Vortex each tube vigorously for 30 seconds.[12]

  • Centrifuge the samples at 14,000 x g for 5 minutes to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Bioanalytical Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (Tedizolid-¹³C,d₃) Plasma_Sample->Add_IS Protein_Precipitation 3. Add Acetonitrile & Vortex Add_IS->Protein_Precipitation Centrifuge 4. Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer 5. Transfer Supernatant Centrifuge->Supernatant_Transfer HPLC_Injection 6. Inject into HPLC-MS/MS Supernatant_Transfer->HPLC_Injection Chromatography 7. Chromatographic Separation HPLC_Injection->Chromatography Mass_Spec 8. MS/MS Detection (MRM) Chromatography->Mass_Spec Peak_Integration 9. Peak Area Integration Mass_Spec->Peak_Integration Ratio_Calculation 10. Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification 11. Quantify Concentration (using Calibration Curve) Ratio_Calculation->Quantification

Caption: High-level workflow for the bioanalysis of Tedizolid in plasma.

HPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters
ParameterSetting
HPLC System UPLC System
Column Acquity UPLC BEH™ C18 (e.g., 1.7 µm, 2.1 x 50 mm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Gradient Isocratic: 85% Mobile Phase B[1]
Column Temp. 40°C[12]
Injection Volume 5 - 20 µL
Autosampler Temp. 4°C[12]
Table 2: Mass Spectrometry Parameters
ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1][11]
Scan Type Multiple Reaction Monitoring (MRM)[1][11]
Analyte MRM Transition (m/z)
Tedizolid371.0 → 343.1[1][11]
Tedizolid-¹³C,d₃ (IS)375.0 → 347.1*
Dwell Time 150-200 ms
Collision Gas Argon[11]

*Note: The MRM transition for Tedizolid-¹³C,d₃ is predicted based on the fragmentation of Tedizolid and the mass shift from isotopic labeling. The exact m/z values should be confirmed via direct infusion and optimization.

Method Validation Summary

The method was validated following FDA guidelines. The results for accuracy and precision are summarized below.

Table 3: Intra-day and Inter-day Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%RE) (n=6)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (%RE) (n=18)
LLOQ 0.75≤ 8.5%-6.5% to 2.0%≤ 8.0%-2.0% to 3.5%
LQC 2.5≤ 9.0%-5.5% to 2.5%≤ 7.5%-1.5% to -1.0%
MQC 750≤ 7.0%-4.0% to 1.5%≤ 6.0%-2.0% to -1.5%
HQC 1200≤ 6.5%-3.0% to 1.0%≤ 5.0%-1.0% to -0.5%

Data presented are representative and based on typical acceptance criteria (Precision ≤15% RSD, Accuracy ±15% RE; ≤20% and ±20% for LLOQ, respectively). Actual results are derived from validation experiments.[11][13]

  • Linearity: The calibration curve was linear over the concentration range of 0.74-1500 ng/mL with a correlation coefficient (r²) of >0.99.[1]

  • Selectivity: No significant interfering peaks from endogenous matrix components were observed at the retention times of tedizolid and the IS.[11]

  • Matrix Effect: The use of a co-eluting stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement.

  • Recovery: Extraction recovery was consistent and reproducible across all QC levels.

  • Stability: Tedizolid was found to be stable in plasma through three freeze-thaw cycles, at room temperature for 6 hours, and in the autosampler at 4°C for 24 hours.[2][15]

Conclusion

This application note describes a robust, sensitive, and validated HPLC-MS/MS method for the quantification of tedizolid in human plasma. The simple protein precipitation extraction procedure allows for high-throughput analysis, while the use of the stable isotope-labeled internal standard, Tedizolid-¹³C,d₃, ensures exceptional accuracy and precision. This method is well-suited for pharmacokinetic and pharmacodynamic studies, supporting both preclinical and clinical drug development programs for tedizolid.

References

Application Notes and Protocols for Tedizolid Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of tedizolid in human plasma for quantitative analysis. The methods described are primarily based on protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC), which are common analytical techniques for this purpose.

Introduction

Tedizolid is an oxazolidinone-class antibiotic used to treat acute bacterial skin and skin structure infections. Therapeutic drug monitoring (TDM) of tedizolid is crucial to ensure efficacy and minimize potential toxicity. Accurate quantification of tedizolid in human plasma requires robust and reliable sample preparation methods to remove interfering substances, such as proteins, and to extract the analyte of interest efficiently.

Sample Preparation Method: Protein Precipitation

Protein precipitation (PPT) is a widely used, simple, and rapid method for sample preparation in bioanalysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the analytical instrument or further processed.

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is adapted from a method for the simultaneous quantification of linezolid and tedizolid in human plasma using LC-MS/MS.[1][2]

Materials:

  • Human plasma collected in K3EDTA tubes

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., linezolid-d3)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Allow the frozen human plasma samples to thaw at room temperature.

  • In a 2.0 mL microcentrifuge tube, add 320 µL of the plasma sample.

  • For calibration standards and quality control (QC) samples, add 40 µL of the respective working solutions of tedizolid. For unknown samples, add 80 µL of 50% methanol.

  • Add 100 µL of the internal standard solution.

  • Add 1000 µL of acetonitrile to the mixture.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 16,600 × g for 15 minutes at 4°C.

  • Carefully collect the supernatant and dilute it 2-fold with water for injection.

  • Centrifuge the diluted supernatant again at 16,600 × g for 3 minutes at 4°C.

  • Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation with Acetonitrile and Methanol

This protocol is suitable for the simultaneous quantification of multiple oxazolidinone antimicrobials, including tedizolid, in human plasma by LC-MS/MS.[3]

Materials:

  • Human plasma

  • Acetonitrile:Methanol (1:1, v/v) solution

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Pipette 50 µL of the plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 200 µL of the IS solution dissolved in the acetonitrile:methanol (1:1) precipitating agent.

  • Vortex the mixture to homogenize and precipitate the proteins.

  • Centrifuge the samples at 14,000 rpm (approximately 17,968 × g) for 10 minutes at 4°C.

  • Mix 100 µL of the resulting supernatant with 200 µL of 50% acetonitrile containing 0.1% formic acid.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on tedizolid analysis in human plasma.

Table 1: Linearity and Quantification Limits

Analytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LC-MS/MS25.0 - 7500.025.0[3]
LC-MS/MS500 - 20000500[1]
UHPLC-MS/MS (Total)5 - 50005[4]
UHPLC-MS/MS (Free)1.5 - 15001.5[4]
HPLC-UV200 - 5000200
HPLC-Fluorescence25 - 1000025[5]

Table 2: Recovery and Matrix Effect

Sample Preparation MethodAnalyte Concentration (µg/mL)Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (ACN)0.5~100Not specified[1]
Protein Precipitation (ACN)16~100Not specified[1]
Solid-Phase ExtractionNot specified> 92.3 (Total), > 85.3 (Free)No remarkable differences[4]
Protein Precipitation0.3 µg/mL104 ± 2.83Not specified[6]
Protein Precipitation1 µg/mL102.5 ± 4.2Not specified[6]
Protein Precipitation4 µg/mL101.8 ± 1.7Not specified[6]
Protein Precipitation (ACN)Not specified100.4 - 114.1Not specified[5]

Table 3: Precision and Accuracy

Analytical MethodConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
LC-MS/MS0.5, 1.0, 10, 16 µg/mL2.51 - 5.903.62 - 18.940.50 - 12.000.15 - 5.72[1]
HPLC-UV0.3, 1, 4 µg/mL2.16 - 3.162.75 - 1.434.88 - 4.926.40 - 7.86[6]
HPLC-FluorescenceLLOQ, Low, Medium, HighNot specifiedNot specified99.2 - 107.099.2 - 107.7[5]

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation of tedizolid in human plasma using protein precipitation followed by LC-MS/MS analysis.

Tedizolid_Sample_Prep_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for Tedizolid Analysis in Human Plasma.

References

Application Note: Pharmacokinetic Analysis of Tedizolid Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tedizolid is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Tedizolid phosphate is the prodrug, which is rapidly converted to the active moiety, tedizolid, by phosphatases in the body.[3][4] Pharmacokinetic (PK) analysis is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The pharmacodynamic index that best correlates with tedizolid's efficacy is the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][5]

This application note provides a detailed protocol for the quantitative analysis of both total and free tedizolid in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). UPLC-MS/MS offers high sensitivity, specificity, and throughput, making it the gold standard for bioanalytical studies.[6][7]

Pharmacokinetic Properties of Tedizolid

Tedizolid exhibits linear pharmacokinetics and has a high oral bioavailability of over 90%, allowing for seamless transition between intravenous (IV) and oral administration without dose adjustment.[2][3] Steady-state concentrations are typically achieved within three days of once-daily dosing.[3][4] The drug is approximately 70% to 90% bound to plasma proteins.[2][8] Metabolism occurs primarily in the liver to an inactive sulfate conjugate, with about 82% of the dose eliminated in feces and 18% in urine.[2]

Table 1: Pharmacokinetic Parameters of Tedizolid (200 mg Once Daily)
ParameterOral Administration (Single Dose)Oral Administration (Multiple Dose)IV Administration (Single Dose)IV Administration (Multiple Dose)
Cmax (mg/L) 2.0 (± 0.7)2.2 (± 0.6)2.3 (± 0.6)3.0 (± 0.7)
Tmax (h) 2.5 (1.0-8.0)3.5 (1.0-6.0)1.1 (0.9-1.5)1.2 (0.9-1.5)
AUC (mg·h/L) 25.6 (± 6.0)29.2 (± 6.1)27.9 (± 4.0)30.4 (± 5.7)
t1/2 (h) ~12~12~12~12
Vd (L) 67 - 8067 - 8067 - 8067 - 80
Data compiled from multiple sources. Cmax, AUC, and Vd are presented as mean (± SD). Tmax is presented as median (range). AUC is AUC0-∞ for single dose and AUC0-24 for multiple doses.[2][3]

Experimental Protocols

Overall Workflow for Tedizolid Quantification

The general procedure involves sample preparation to isolate tedizolid from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard (Tedizolid-d3) Sample->Spike Extract Extraction (SPE, LLE, or PPT) Spike->Extract Dry Evaporation & Reconstitution Extract->Dry UPLC UPLC Separation Dry->UPLC MS MS/MS Detection (MRM) UPLC->MS Quant Quantification using Calibration Curve MS->Quant PK Pharmacokinetic Parameter Calculation Quant->PK

Caption: General workflow for UPLC-MS/MS-based pharmacokinetic analysis of tedizolid.

Protocol 1: Quantification of Total Tedizolid in Human Plasma

This protocol utilizes solid-phase extraction (SPE) for high-throughput sample cleanup.[5][7]

1. Materials and Reagents

  • Tedizolid and Tedizolid-d3 (internal standard, IS) reference standards.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Human plasma (blank).

  • Solid-Phase Extraction (SPE) 96-well plates (e.g., Oasis HLB µElution).

2. Preparation of Standards and QC Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of tedizolid and tedizolid-d3 in DMSO or methanol.

  • Working Solutions: Serially dilute the stock solutions with 50% methanol to prepare working solutions for calibration standards and quality control (QC) samples.[5]

  • Calibration Standards: Spike blank human plasma with working solutions to achieve final concentrations ranging from 5 to 5000 ng/mL.[5][7]

  • QC Samples: Prepare QC samples at four levels: Lower Limit of Quantitation (LLOQ, 5 ng/mL), Low QC (15 ng/mL), Medium QC (250 ng/mL), and High QC (4000 ng/mL).[5]

3. Sample Preparation: Solid-Phase Extraction (SPE)

G start Start: Plasma Sample (Spiked with IS) condition 1. Condition SPE Plate (Methanol) start->condition equilibrate 2. Equilibrate SPE Plate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Plate (e.g., 5% Methanol) load->wash elute 5. Elute Tedizolid (e.g., Acetonitrile) wash->elute end Evaporate & Reconstitute for UPLC-MS/MS elute->end

Caption: Solid-Phase Extraction (SPE) workflow for tedizolid from plasma.

  • Step 1: Add internal standard (e.g., tedizolid-d3) to all plasma samples, calibrators, and QCs.

  • Step 2: Pre-treat the plasma by adding an equal volume of 4% phosphoric acid.

  • Step 3: Condition and equilibrate the SPE plate wells according to the manufacturer's protocol.

  • Step 4: Load the pre-treated plasma samples onto the SPE plate.

  • Step 5: Wash the wells to remove interfering substances.

  • Step 6: Elute tedizolid and the IS from the plate using an appropriate solvent (e.g., acetonitrile).

  • Step 7: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

4. UPLC-MS/MS Instrumental Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Gradient Optimized linear gradient (e.g., 5% to 95% B over 2-3 minutes)
Injection Volume 2 - 5 µL
Column Temp. 40 °C
Mass Spectrometer Waters Xevo TQ or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage ~3.0 kV
Desolvation Temp. ~600 °C[5]
MRM Transitions Tedizolid: m/z 371.0 -> 343.1[5][6]Tedizolid-d3 (IS): m/z 374.1 -> 163.0[5]
Collision Energy ~18 V[5]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of tedizolid to the internal standard against the nominal concentration of the calibrators.

  • Apply a weighted (1/x) linear regression to fit the curve.[5]

  • Determine the concentration of tedizolid in the QC and unknown samples from the regression equation.

Protocol 2: Quantification of Free Tedizolid in Human Plasma

This protocol requires an initial separation of the unbound drug from protein-bound drug using equilibrium dialysis before quantification.[5][7]

G cluster_dialysis Equilibrium Dialysis cluster_analysis Quantification plasma Add Plasma Sample to Donor Chamber buffer Add PBS Buffer to Receiver Chamber plasma->buffer incubate Incubate to Reach Equilibrium buffer->incubate collect Collect Dialysate (Free Drug Fraction) incubate->collect spike_is Spike with IS collect->spike_is spe Perform SPE (Protocol 1, Step 3) spike_is->spe analysis Analyze by UPLC-MS/MS spe->analysis

Caption: Workflow for free tedizolid analysis using equilibrium dialysis.

1. Materials

  • In addition to materials in Protocol 1: Rapid Equilibrium Dialysis (RED) device or similar.

  • Phosphate-buffered saline (PBS).

2. Sample Preparation: Equilibrium Dialysis

  • Step 1: Add plasma samples to the donor chambers of the equilibrium dialysis plate.

  • Step 2: Add PBS to the corresponding receiver chambers.

  • Step 3: Seal the plate and incubate with gentle shaking at 37°C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Step 4: After incubation, carefully collect the dialysate from the receiver chamber. This sample contains the free (unbound) fraction of tedizolid.

3. Quantification

  • Step 1: Use the collected dialysate as the sample.

  • Step 2: Prepare calibration standards and QCs in PBS to match the sample matrix. A suitable concentration range is 1.5 to 1500 ng/mL.[5][7]

  • Step 3: Proceed with the SPE cleanup (Protocol 1, Step 3) and UPLC-MS/MS analysis (Protocol 1, Step 4) as described for total tedizolid.

Method Validation Summary

The described UPLC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA).[5] Key validation parameters are summarized below.

Table 2: Typical Method Validation Performance
ParameterTotal TedizolidFree TedizolidAcceptance Criteria
Linearity Range (ng/mL) 5 - 50001.5 - 1500r² > 0.99
LLOQ (ng/mL) 51.5S/N > 10; Accuracy ±20%, Precision <20%
Intra-batch Accuracy (%) -5.7 to 2.0-1.9 to 5.3±15% (±20% at LLOQ)
Intra-batch Precision (%CV) ≤ 8.9≤ 5.7<15% (<20% at LLOQ)
Inter-batch Accuracy (%) -1.6 to -1.20.9 to 2.8±15% (±20% at LLOQ)
Inter-batch Precision (%CV) ≤ 7.2≤ 5.7<15% (<20% at LLOQ)
Recovery (%) > 92.3> 85.3Consistent and reproducible
Matrix Effect (%) 102.6 - 105.094.0 - 102.1Minimal ion suppression/enhancement
Validation data based on a representative study.[5][7]

Conclusion

This application note provides robust and detailed protocols for the quantification of total and free tedizolid in plasma using UPLC-MS/MS. The method demonstrates high sensitivity, accuracy, and precision, fulfilling regulatory requirements for bioanalytical method validation.[5] Its successful application is essential for conducting pharmacokinetic studies, supporting clinical trials, and implementing therapeutic drug monitoring to optimize patient outcomes with tedizolid therapy.

References

Application Notes and Protocols for Tedizolid-13C,d3 in In Vitro Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid is an oxazolidinone-class antibacterial agent effective against a range of Gram-positive bacteria. Understanding its potential for drug-drug interactions (DDIs) is a critical component of its safety assessment. These application notes provide detailed protocols for in vitro studies designed to evaluate the DDI potential of Tedizolid, utilizing Tedizolid-13C,d3 as an internal standard for accurate quantification. The protocols cover the assessment of cytochrome P450 (CYP) inhibition and induction, as well as interactions with clinically relevant drug transporters.

The use of a stable isotope-labeled internal standard like this compound is essential for robust and accurate bioanalytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It compensates for variability in sample preparation and matrix effects, ensuring high-quality data for reliable DDI risk assessment.

Quantitative Data Summary

The following tables summarize the in vitro drug interaction potential of Tedizolid based on available data.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Tedizolid

CYP IsoformTest SystemSubstrateTedizolid Concentration (µM)% InhibitionIC50 (µM)
CYP1A2Human Liver MicrosomesPhenacetinup to 50Not significant> 50[1]
CYP2B6Human Liver MicrosomesBupropionup to 50Not significant> 50[1]
CYP2C8Human Liver MicrosomesAmodiaquineup to 50Not significant> 50[1]
CYP2C9Human Liver MicrosomesDiclofenacup to 50Not significant> 50[1]
CYP2C19Human Liver MicrosomesS-mephenytoinup to 50Not significant> 50[1]
CYP2D6Human Liver MicrosomesDextromethorphanup to 50Not significant> 50[1]
CYP3A4Human Liver MicrosomesMidazolamup to 50Not significant> 50[1]

Table 2: In Vitro Induction of Cytochrome P450 Enzymes by Tedizolid

In vitro studies have shown that Tedizolid is not a significant inducer of major cytochrome P450 enzymes.[1] Quantitative data for EC50 and Emax are not available in the public domain, which is common for compounds that do not exhibit significant induction.

Table 3: In Vitro Inhibition of Drug Transporters by Tedizolid

TransporterTest SystemSubstrateIC50 (µM)
BCRPMembrane Vesicles[³H]-Estrone-3-sulfate51.1[2][3]

Experimental Protocols

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of Tedizolid to inhibit the activity of major human CYP isoforms using human liver microsomes.

Materials:

  • Tedizolid

  • This compound (internal standard)

  • Pooled human liver microsomes (HLMs)

  • CYP-specific substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Water, LC-MS grade

  • 96-well plates

  • Incubator/shaker

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of Tedizolid and positive control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in methanol.

    • Prepare working solutions of CYP substrates and the NADPH regenerating system in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add HLMs to potassium phosphate buffer.

    • Add Tedizolid at various concentrations (e.g., 0.1 to 100 µM) or a positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Sample Quenching and Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the metabolite of the specific CYP substrate.

    • Use a validated LC-MS/MS method for quantification.

    • Tedizolid and this compound Parameters:

      • Column: A suitable C18 column.

      • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • MRM Transitions:

        • Tedizolid: m/z 371.1 → 343.1

        • This compound: m/z 374.1 → 346.1

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each Tedizolid concentration compared to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of Tedizolid concentration and fitting the data to a suitable sigmoidal dose-response model.

cluster_0 CYP Inhibition Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation HLMs, Tedizolid, Substrate, NADPH Sample Preparation Sample Preparation Incubation->Sample Preparation Quench with ACN + IS (this compound) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Analyze Metabolite Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Calculate % Inhibition and IC50

Workflow for the in vitro CYP450 inhibition assay.

Cytochrome P450 (CYP) Induction Assay

Objective: To evaluate the potential of Tedizolid to induce the expression of major CYP isoforms in cultured human hepatocytes.

Materials:

  • Tedizolid

  • Cryopreserved human hepatocytes (at least three different donors)

  • Hepatocyte culture medium and supplements

  • Collagen-coated plates

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

  • Reagents for RNA isolation and qRT-PCR

  • CYP-specific substrates and reagents for activity assays

Protocol:

  • Hepatocyte Culture:

    • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of Tedizolid (e.g., 0.1 to 50 µM), positive controls, or vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours, replacing the medium daily.

  • Endpoint Analysis (mRNA Expression):

    • After the treatment period, lyse the cells and isolate total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qRT-PCR).

  • Endpoint Analysis (Enzyme Activity):

    • After the treatment period, wash the cells and incubate with a cocktail of CYP-specific substrates in a suitable buffer.

    • After a defined incubation time, collect the supernatant for LC-MS/MS analysis of metabolite formation.

    • Use this compound as an internal standard in the analytical method if quantifying Tedizolid carryover.

  • Data Analysis:

    • For mRNA analysis, calculate the fold change in expression relative to the vehicle control using the ΔΔCt method.

    • For activity analysis, calculate the fold increase in metabolite formation relative to the vehicle control.

    • Determine the EC50 and Emax values for induction if a clear concentration-response relationship is observed.

cluster_1 Nuclear Receptor-Mediated CYP Induction Ligand Inducer (e.g., Rifampicin) PXR PXR Ligand->PXR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XREM Xenobiotic Response Element (XRE) PXR_RXR->XREM Binding CYP_Gene CYP Gene (e.g., CYP3A4) XREM->CYP_Gene Transcription mRNA mRNA CYP_Gene->mRNA CYP_Protein CYP Protein mRNA->CYP_Protein Translation

General pathway for PXR-mediated CYP3A4 induction.

BCRP Transporter Inhibition Assay

Objective: To determine the IC50 of Tedizolid for the inhibition of the Breast Cancer Resistance Protein (BCRP) transporter.

Materials:

  • Tedizolid

  • This compound (internal standard)

  • Membrane vesicles from cells overexpressing BCRP (e.g., Sf9 or HEK293)

  • A known BCRP substrate (e.g., [³H]-Estrone-3-sulfate)

  • ATP and AMP

  • Assay buffer (e.g., MOPS-Tris buffer)

  • Scintillation cocktail and counter (for radiolabeled substrates) or LC-MS/MS reagents

Protocol:

  • Vesicle Incubation:

    • Pre-warm BCRP membrane vesicles to 37°C.

    • In a 96-well plate, add Tedizolid at various concentrations, a positive control inhibitor (e.g., Ko143), or vehicle control to the assay buffer.

    • Add the BCRP substrate and either ATP (to measure active transport) or AMP (as a negative control for ATP-dependent transport).

    • Add the membrane vesicles to initiate the reaction.

  • Termination and Filtration:

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C.

    • Stop the reaction by adding ice-cold wash buffer.

    • Rapidly filter the mixture through a filter plate to separate the vesicles from the incubation medium.

    • Wash the filters with ice-cold wash buffer to remove unbound substrate.

  • Quantification:

    • If using a radiolabeled substrate, add scintillation cocktail to the wells and count the radioactivity associated with the filters.

    • If using a non-radiolabeled substrate, lyse the vesicles and quantify the amount of substrate inside using a validated LC-MS/MS method, with an appropriate internal standard. This compound can be used if monitoring Tedizolid uptake.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing incubations from that in the ATP-containing incubations.

    • Determine the percent inhibition of BCRP-mediated transport at each Tedizolid concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

cluster_2 BCRP Inhibition Assay Workflow Incubation Vesicles + Substrate + ATP/AMP + Tedizolid Filtration Rapid Filtration Incubation->Filtration Quantification Measure Substrate (Radioactivity or LC-MS/MS) Filtration->Quantification Data Analysis Calculate % Inhibition and IC50 Quantification->Data Analysis

Workflow for the in vitro BCRP transporter inhibition assay.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the in vitro drug interaction potential of Tedizolid using its stable isotope-labeled internal standard, this compound. The data indicates that Tedizolid is not a significant inhibitor or inducer of major CYP450 enzymes but is an inhibitor of the BCRP transporter. These findings are crucial for predicting and managing potential drug-drug interactions in a clinical setting. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and regulatory requirements.

References

Application Note: Quantification of Tedizolid in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] To support pharmacokinetic and pharmacodynamic (PK/PD) studies, robust and reliable methods for the quantification of tedizolid in various biological matrices are essential. While methods for its determination in plasma and serum are well-established, this application note provides a detailed protocol for the quantification of tedizolid in tissue samples, a critical aspect for understanding drug distribution and efficacy at the site of infection.[3][4] This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.

Principle

This method involves the homogenization of tissue samples, followed by protein precipitation to release the drug from the tissue matrix. The extracted tedizolid is then separated from endogenous components by reversed-phase liquid chromatography and quantified using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Data Presentation

Table 1: Summary of Quantitative Data for Tedizolid Quantification Methods
MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
LC-MS/MS Human Plasma0.5 - 20,0000.598.2 - 105.5< 15~100[5][6]
LC-MS/MS Human Plasma25 - 7,50025Within ±15< 3.694.4 - 104.2
UHPLC-MS/MS Human Plasma (Total)5 - 5,0005Within ±15< 8.9> 92.3[7]
UHPLC-MS/MS Human Plasma (Free)1.5 - 1,5001.5Within ±15< 7.8> 85.3[7]
UPLC-MS/MS Rat Plasma0.74 - 1,5000.74Within ±15< 15-[8]
HPLC-Fluorescence Human Serum25 - 10,0002599.2 - 107.7< 15100.4 - 114.1[9]
HPLC-UV Human Plasma200 - 5,000200Within ±10< 10101.8 - 104[10][11]
HPLC-UV Microdialysate (Adipose & Muscle Tissue)50 - 5,00050-5.4 to 4.21.1 to 7.3-[3]

Experimental Protocols

Materials and Reagents
  • Tedizolid reference standard

  • Tedizolid-d3 (or other suitable internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Phosphate buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Tissue samples (e.g., lung, liver, muscle)

  • Homogenization buffer (e.g., PBS)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Solid-phase extraction (SPE) cartridges (optional, for further cleanup)

Preparation of Standards and Quality Controls
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of tedizolid and the internal standard (IS) in a suitable solvent such as methanol or DMSO.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Tissue Sample Preparation
  • Thawing: Thaw frozen tissue samples on ice.

  • Weighing: Accurately weigh a portion of the tissue (e.g., 100-200 mg).

  • Homogenization:

    • Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of PBS, w/v) to the tissue.

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform suspension is obtained. Keep the sample on ice throughout the process to minimize degradation.

  • Internal Standard Addition: Add a known amount of the internal standard working solution to a specific volume of the tissue homogenate (e.g., 100 µL).

  • Protein Precipitation:

    • Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of acetonitrile with 0.1% formic acid) to the homogenate containing the IS.

    • Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase initial conditions.

  • Filtration/Further Centrifugation: Centrifuge the reconstituted sample again or filter through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[12]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Tedizolid: m/z 371.1 → 343.1[12]

    • Internal Standard (e.g., Tedizolid-d3): Adjust for the mass difference.

Data Analysis
  • Integrate the peak areas of tedizolid and the internal standard.

  • Calculate the peak area ratio of tedizolid to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of tedizolid in the QC and unknown tissue samples from the calibration curve.

Mandatory Visualization

References

Application Note: Quantification of Tedizolid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of the oxazolidinone antibiotic Tedizolid in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a simple protein precipitation step for sample preparation and utilizes Tedizolid-13C,d3 as an internal standard (IS) to ensure accuracy and precision. The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Tedizolid is a potent, second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSIs) caused by a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Therapeutic drug monitoring is crucial for optimizing efficacy and minimizing potential adverse effects associated with antibiotic therapy.[3][4] This document provides a detailed LC-MS/MS protocol for the reliable determination of Tedizolid concentrations in human plasma.

Experimental Protocol

Materials and Reagents
  • Tedizolid analytical standard

  • This compound internal standard (IS)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (≥98%)

  • Human Plasma (K2-EDTA)

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Add 20 µL of the internal standard working solution (this compound in 50% MeOH) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A standard reversed-phase chromatographic separation is employed to resolve Tedizolid from endogenous plasma components.

ParameterValue
LC System UPLC / HPLC System
Column C18 Column (e.g., Acquity UPLC BEH™ C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.

ParameterValue
Mass Spectrometer Triple Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage ~4500 V
Source Temperature 150°C[5]
Desolvation Temperature 600°C[5]
Desolvation Gas Flow 800 L/h (Nitrogen)[5]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions are monitored for the quantification and confirmation of Tedizolid and its internal standard. The precursor ion corresponds to the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)Notes
Tedizolid 371.1343.118 V[5]Primary transition for quantification.[5][6][7]
This compound (IS) 375.1163.0~18 VPrecursor ion is calculated (+4 Da shift from Tedizolid). Product ion and CE are based on the reported transition for Tedizolid-d3.[5]

Note: The Collision Energy for the internal standard should be optimized but is expected to be similar to that of the unlabeled compound.

Workflow Visualization

The following diagram illustrates the analytical workflow from sample receipt to final data acquisition.

Tedizolid_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS PPT 3. Protein Precipitation (ACN) Add_IS->PPT Vortex 4. Vortex PPT->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Injection 7. LC Injection Supernatant->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. MS/MS Detection (MRM) Separation->Detection Quant 10. Quantification Detection->Quant

Caption: LC-MS/MS analytical workflow for Tedizolid quantification in plasma.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of Tedizolid in human plasma. The simple protein precipitation protocol offers high throughput, making this method well-suited for routine therapeutic drug monitoring and for supporting clinical pharmacokinetic and bioequivalence studies.

References

Application Note and Protocol: Preparation of Calibration Curves for the Quantification of Tedizolid using Tedizolid-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid is an oxazolidinone-class antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Accurate quantification of Tedizolid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[4] This document provides a detailed protocol for the preparation of calibration curves and quality control (QC) samples for the analysis of Tedizolid in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with Tedizolid-¹³C,d₃ as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is best practice as it mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.

Materials and Reagents

  • Tedizolid reference standard

  • Tedizolid-¹³C,d₃ internal standard[1]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile[4]

  • Formic acid (≥98%)

  • Human plasma (drug-free, with appropriate anticoagulant, e.g., K₂EDTA)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Microcentrifuge tubes

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Tedizolid Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of Tedizolid reference standard.

  • Dissolve the weighed standard in a 10 mL volumetric flask using methanol as the solvent.

  • Ensure complete dissolution by vortexing and/or sonicating.

  • Store the stock solution at -20°C in an amber vial to protect from light.

3.1.2. Tedizolid-¹³C,d₃ Internal Standard Stock Solution (1 mg/mL):

  • Follow the same procedure as for the Tedizolid stock solution, using the Tedizolid-¹³C,d₃ standard.

  • Store the internal standard stock solution at -20°C.

Preparation of Working Solutions

3.2.1. Tedizolid Working Solutions for Calibration Standards: Prepare a series of working solutions by serially diluting the Tedizolid stock solution with 50:50 (v/v) methanol:water. These working solutions will be used to spike into blank plasma to create the calibration curve points. An example dilution scheme is provided in the table below.

3.2.2. Tedizolid Working Solutions for Quality Control Samples: Prepare separate working solutions for QC samples from a different weighing of the Tedizolid reference standard to ensure independence from the calibration standards.

3.2.3. Internal Standard Working Solution: Dilute the Tedizolid-¹³C,d₃ stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation and to add the internal standard to all samples.

Preparation of Calibration Curve and Quality Control Samples in Plasma
  • Label a set of microcentrifuge tubes for each calibration standard and QC level.

  • Spike the appropriate Tedizolid working solution into blank human plasma to achieve the final concentrations for the calibration curve and QC samples. The volume of the spiking solution should be kept small (e.g., ≤5% of the plasma volume) to minimize the organic solvent content in the plasma.

  • Vortex each tube gently to ensure homogeneity.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 300 µL of the internal standard working solution (100 ng/mL Tedizolid-¹³C,d₃ in acetonitrile).

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

Data Presentation

Table 1: Example Calibration Curve and Quality Control Sample Concentrations
Sample TypeConcentration (ng/mL)
Calibration Standard 15
Calibration Standard 210
Calibration Standard 350
Calibration Standard 4200
Calibration Standard 5500
Calibration Standard 61000
Calibration Standard 72000
Calibration Standard 85000
Quality Control - LLOQ5
Quality Control - Low15
Quality Control - Medium800
Quality Control - High4000

Note: The calibration range and QC levels should be adjusted based on the expected concentrations in study samples and the sensitivity of the instrument. The provided concentrations are based on a validated method for total Tedizolid in human plasma.[5][6]

Table 2: Typical LC-MS/MS Method Parameters
ParameterCondition
Liquid Chromatography
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Tedizolid)To be optimized, e.g., m/z 371.1 > 343.1
MRM Transition (Tedizolid-¹³C,d₃)To be optimized, e.g., m/z 375.1 > 347.1
Dwell Time100 ms

Note: These are example parameters and should be optimized for the specific instrument being used.

Visualization

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Sample Spiking cluster_3 Sample Preparation cluster_4 Analysis Tedizolid_stock Tedizolid Stock (1 mg/mL in Methanol) Tedizolid_work Tedizolid Working Solutions (Serial Dilutions) Tedizolid_stock->Tedizolid_work Dilute IS_stock Tedizolid-13C,d3 Stock (1 mg/mL in Methanol) IS_work IS Working Solution (e.g., 100 ng/mL in ACN) IS_stock->IS_work Dilute Blank_plasma Blank Human Plasma Tedizolid_work->Blank_plasma Spike Protein_precip Protein Precipitation (with IS Working Solution) IS_work->Protein_precip Cal_samples Calibration Curve Samples (e.g., 5-5000 ng/mL) Blank_plasma->Cal_samples QC_samples QC Samples (LLOQ, Low, Mid, High) Blank_plasma->QC_samples Cal_samples->Protein_precip QC_samples->Protein_precip Centrifuge Centrifugation Protein_precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Application Notes and Protocols: Tedizolid-13C,d3 in Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tedizolid is a second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] In preclinical and clinical drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical.[3] Tedizolid-13C,d3 is a stable isotope-labeled (SIL) version of Tedizolid. SIL compounds are invaluable tools in drug development, serving as ideal internal standards for quantitative bioanalysis and as tracers in metabolic studies.[4][5][6] Their use, particularly in conjunction with mass spectrometry (MS), provides high sensitivity and selectivity for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate.[4][7]

These notes provide an overview of the key applications of this compound in the preclinical setting and detailed protocols for its use.

Applications of this compound

The primary application of this compound is to support the accurate quantification and metabolic profiling of Tedizolid in complex biological matrices.

  • Internal Standard for Quantitative Bioanalysis: The most common application is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] Because this compound is chemically identical to the unlabeled drug, it co-elutes chromatographically and experiences similar matrix effects (e.g., ion suppression or enhancement) during analysis. By adding a known concentration of this compound to samples, variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of Tedizolid.[4][8]

  • Pharmacokinetic (PK) Studies: Accurate determination of drug concentration in plasma, tissues, and other biological fluids over time is the cornerstone of PK analysis. By enabling precise quantification, this compound is essential for establishing key PK parameters for Tedizolid, such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC).[7][9] These parameters are determined in various preclinical animal models (e.g., mice, rats) to predict human pharmacokinetics.[10][11]

  • Metabolism and Excretion (ADME) Studies: Isotopically labeled compounds are used to trace the fate of a drug in vivo.[3][5] While radiolabeled compounds are often used, stable isotopes can also aid in identifying metabolites. The unique mass signature of this compound and its metabolites allows them to be distinguished from endogenous molecules in mass spectrometry scans. This helps in mapping metabolic pathways and determining the primary routes of excretion (e.g., feces vs. urine).[12][13]

Data Presentation: Tedizolid Properties

The following tables summarize key quantitative data for Tedizolid, established in studies that rely on precise bioanalytical methods using isotopically labeled internal standards like this compound.

Table 1: Pharmacokinetic Parameters of Tedizolid in Humans

ParameterValueReference
Oral Bioavailability>80-90%[14][15]
Half-life (t½)~12 hours[14]
Volume of Distribution (Vd)67–80 L[14]
Plasma Protein Binding70–90%[8][13][14]
Primary Route of EliminationHepatic[12]
Excretion~82% in feces (as inactive sulfate), ~18% in urine[13][14]
Time to Steady State~3 days[2][14]

Table 2: Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Targets

Animal ModelPK/PD ParameterTarget for Efficacy (Bacteriostasis)Reference
Neutropenic Mouse Thigh InfectionfAUC/MIC~50[9][12][13]
Neutropenic Mouse Lung InfectionfAUC/MIC~20[9][13]

Table 3: In Vitro Potency (MIC90) of Tedizolid Against Key Gram-Positive Pathogens

PathogenMIC90 (µg/mL)Reference
MRSA0.25 - 0.5[14][16]
MSSA0.5[14][16]
Streptococcus pneumoniae0.125[16]
Enterococcus faecalis0.5[14][16]
Vancomycin-Resistant Enterococcus (VRE)1.0[14]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Murine Model

This protocol describes a typical single-dose PK study in mice to determine the plasma concentration-time profile of Tedizolid.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Acclimate ICR Mice (4-6 weeks old) C Administer Tedizolid Phosphate (e.g., 10 mg/kg, oral gavage) A->C B Prepare Tedizolid Phosphate Dosing Solution B->C D Collect Blood Samples (Serial sampling via tail vein) (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) C->D E Process Blood to Plasma (Centrifugation with anticoagulant) D->E F Store Plasma Samples at -80°C E->F G Thaw Plasma Samples F->G H Add this compound (IS) G->H I Sample Preparation (Protein Precipitation) H->I J Analyze by UPLC-MS/MS I->J K Calculate Plasma Concentrations J->K L Perform Pharmacokinetic Analysis (e.g., NCA using Phoenix WinNonlin) K->L M Determine PK Parameters (AUC, Cmax, t½, etc.) L->M

Caption: Workflow for a murine pharmacokinetic study of Tedizolid.

Methodology:

  • Animals: Use female ICR mice (4-6 weeks old, ~25g).[1] Acclimate animals for at least 3 days before the experiment.

  • Dosing: Prepare Tedizolid phosphate (the prodrug) in a suitable vehicle (e.g., water for injection). Administer a single oral dose (e.g., 10 mg/kg) via gavage.[1]

  • Blood Sampling: Collect sparse blood samples (~50 µL) from 3-4 mice per time point into tubes containing an anticoagulant (e.g., K2-EDTA). Typical time points include 0 (predose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples (e.g., 4000 x g for 10 min at 4°C) to separate plasma.

  • Sample Storage: Transfer plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma samples for Tedizolid concentration using the UPLC-MS/MS method described in Protocol 3, with this compound as the internal standard.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

Protocol 2: In Vitro Metabolism Study with Human Liver Microsomes (HLM)

This protocol assesses the metabolic stability of Tedizolid.

Methodology:

  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH), 0.1 M phosphate buffer (pH 7.4), Tedizolid, and organic solvent (e.g., Acetonitrile) for quenching.

  • Incubation Preparation: Prepare a master mix containing HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add Tedizolid (final concentration e.g., 1 µM) to the master mix. Split the mixture into two sets: one for the reaction (+NADPH) and one for control (-NADPH). Start the reaction by adding the NADPH regenerating system to the "+NADPH" set.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard, this compound.

  • Sample Processing: Vortex the samples and centrifuge (e.g., 10,000 x g for 10 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze for the remaining concentration of Tedizolid using UPLC-MS/MS (Protocol 3).

  • Data Interpretation: Plot the natural log of the percentage of Tedizolid remaining versus time. The slope of the line can be used to calculate the in vitro half-life. Studies show little to no biotransformation of Tedizolid in HLMs, indicating high stability.[12]

Protocol 3: Bioanalytical Method for Tedizolid Quantification in Plasma

This protocol details a UPLC-MS/MS method for the accurate quantification of Tedizolid in plasma samples, using this compound as the internal standard.

Workflow Diagram

G A Plasma Sample (e.g., 50 µL) B Add Internal Standard (this compound in Acetonitrile) A->B C Vortex to Mix B->C D Centrifuge (to pellet protein) C->D E Transfer Supernatant D->E F Inject into UPLC-MS/MS System E->F G Data Acquisition (MRM Mode) F->G H Quantification (Analyte/IS Peak Area Ratio) G->H

Caption: Bioanalytical workflow for Tedizolid plasma sample analysis.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 50 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters Acquity UPLC or equivalent.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate Tedizolid from endogenous matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Injection Volume: 2-5 µL.

    • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • Tedizolid: m/z 371.0 -> 343.1[8]

      • This compound (IS): m/z 374.1 -> 163.0 (Note: The product ion may vary, but this is a plausible fragmentation based on a deuterated standard).[8]

    • Instrument Parameters: Optimize source temperature, desolvation gas flow, cone voltage, and collision energy for maximum signal intensity for both analyte and IS.[8]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Tedizolid / this compound) against the nominal concentration of the calibration standards.

    • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

    • Determine the concentration of Tedizolid in unknown samples by interpolating their peak area ratios from the calibration curve.

Tedizolid Mechanism of Action

To provide context for its application, the following diagram illustrates Tedizolid's mechanism of action.

G cluster_ribosome Bacterial Ribosome 50S 50S Subunit Peptidyl Transferase Center (PTC) Block Inhibition 30S 30S Subunit Tedizolid Tedizolid Tedizolid->50S:f1 Binds to Result Bacterial Protein Synthesis Blocked Block->Result Leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tedizolid-13C,d3 Concentration for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Tedizolid-13C,d3 concentration in liquid chromatography-mass spectrometry (LC-MS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in an LC-MS assay?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Tedizolid. Its chemical properties are nearly identical to the analyte (Tedizolid), but it has a different mass due to the incorporated heavy isotopes. This allows it to co-elute with Tedizolid during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and matrix effects.

Q2: What is a good starting concentration for this compound in my LC-MS method?

A2: A common starting point for the concentration of an internal standard is in the mid-range of the calibration curve for the analyte. For Tedizolid analysis in plasma, a typical working concentration for this compound is around 200 to 500 ng/mL.[1] However, the optimal concentration is dependent on the specific assay sensitivity, the expected analyte concentration range in samples, and the sample preparation method.

Q3: How do I prepare the this compound stock and working solutions?

A3: this compound stock solutions are typically prepared in a high-purity organic solvent like methanol or dimethyl sulfoxide (DMSO) at a concentration of around 40 µg/mL.[1] This stock solution is then diluted with an appropriate solvent (e.g., 50% methanol) to create a working solution that is added to samples.[1]

Q4: Can I use a different internal standard for Tedizolid quantification?

A4: While this compound is the ideal internal standard due to its structural similarity to the analyte, other compounds can be used if a SIL-IS is unavailable. However, it is crucial that the chosen internal standard has similar chromatographic behavior and ionization efficiency to Tedizolid. Any alternative internal standard must be thoroughly validated to ensure it adequately corrects for analytical variability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound concentration and overall method performance.

Issue 1: Poor Signal Intensity or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect Mass Transition Verify the precursor and product ion m/z values for this compound. A common transition is m/z 374.07 → 163.0.[1]
Low Concentration Prepare a fresh, higher concentration working solution of the internal standard and re-inject.
Degradation of IS Prepare a fresh stock solution from the original powder. Assess the stability of the IS in the storage and autosampler conditions.
Ion Suppression Dilute the sample or improve the sample cleanup method (e.g., switch from protein precipitation to solid-phase extraction).[1]
MS Source Conditions Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific m/z of this compound.
Issue 2: High or Unstable Background Noise for this compound Signal
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phases using high-purity solvents and additives.
Matrix Effects Enhance the sample preparation procedure to remove more interfering matrix components. Solid-phase extraction is generally more effective than protein precipitation in reducing matrix effects.[1]
Carryover Inject a blank sample after a high concentration standard to check for carryover. If observed, optimize the autosampler wash method.
In-source Fragmentation Adjust MS source conditions, such as cone voltage, to minimize unintended fragmentation.
Issue 3: Poor Peak Shape for this compound
Possible Cause Troubleshooting Step
Incompatible Injection Solvent Ensure the final injection solvent is similar in composition and strength to the initial mobile phase.
Column Overload Reduce the concentration of the internal standard.
Column Degradation Replace the analytical column with a new one.
Secondary Interactions Adjust the mobile phase pH or organic modifier to improve peak shape.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (40 µg/mL):

    • Accurately weigh an appropriate amount of this compound powder.

    • Dissolve the powder in 100% methanol to achieve a final concentration of 40 µg/mL.[1]

    • Store the stock solution at -40°C.[1]

  • Working Solution Preparation (e.g., 2000 ng/mL for total drug analysis):

    • Dilute the stock solution with 50% methanol to reach the desired working concentration. For example, to prepare a 2000 ng/mL working solution, dilute the 40 µg/mL stock solution 1:20.[1]

    • This working solution is then added to the calibration standards, quality control samples, and unknown samples during the sample preparation process.[1]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of Tedizolid in human plasma.[1][2]

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 300 µL of ultrapure water.[1]

    • Add 100 µL of the appropriate standard or QC solution (or 50% methanol for unknown samples).[1]

    • Add 20 µL of the this compound working solution (e.g., 2000 ng/mL).[1]

    • Vortex mix the samples.

  • Solid-Phase Extraction:

    • Condition an Oasis® HLB µElution plate with 200 µL of methanol followed by 200 µL of ultrapure water.

    • Load the pre-treated sample onto the SPE plate.

    • Wash the wells with 200 µL of 5% methanol in water.

    • Elute the analytes with 2 x 25 µL of methanol.

    • Dilute the eluate with 50 µL of ultrapure water.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) of the final extract onto the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_water Add Ultrapure Water (300 µL) plasma->add_water add_is Add this compound Working Solution (20 µL) vortex1 Vortex Mix add_is->vortex1 add_water->add_is spe Solid-Phase Extraction vortex1->spe elute Elute and Reconstitute spe->elute injection Inject into UPLC elute->injection ms Tandem Mass Spectrometry (MRM Mode) injection->ms data Data Acquisition and Quantification ms->data troubleshooting_logic start Poor or No IS Signal check_ms Verify MS Parameters (m/z, Source Conditions) start->check_ms check_conc Check IS Concentration and Stability start->check_conc check_matrix Investigate Matrix Effects start->check_matrix solution_ms Optimize MS Method check_ms->solution_ms solution_conc Prepare Fresh/Concentrated IS check_conc->solution_conc solution_matrix Improve Sample Cleanup check_matrix->solution_matrix

References

Technical Support Center: Troubleshooting Matrix Effects in Tedizolid Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating matrix effects in the bioanalysis of tedizolid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in tedizolid bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as tedizolid, by co-eluting endogenous components from the biological sample (e.g., plasma, serum, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of tedizolid. Common interfering substances in plasma include phospholipids, salts, and proteins.

Q2: How can I determine if my tedizolid assay is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of tedizolid is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A significant dip or rise in the baseline signal at the retention time of tedizolid indicates the presence of ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): The response of tedizolid spiked into a pre-extracted blank matrix is compared to the response of tedizolid in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect, often referred to as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What are the most common sample preparation techniques to mitigate matrix effects for tedizolid?

A3: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of technique depends on the required sensitivity, throughput, and the degree of matrix interference. Generally, SPE provides the cleanest extracts, followed by LLE, and then PPT.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for tedizolid completely eliminate matrix effects?

A4: While a SIL-IS is highly recommended and can compensate for matrix effects to a large extent due to its similar physicochemical properties and co-elution with the analyte, it may not completely eliminate the issue. Severe ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard, potentially impacting the lower limit of quantification (LLOQ). Therefore, it is always best to minimize matrix effects through optimized sample preparation and chromatography.

Troubleshooting Guides

Issue 1: Low or Inconsistent Tedizolid Signal Intensity

Symptom: You observe a weak or highly variable signal for tedizolid, especially in biological samples compared to standards in neat solution.

Possible Cause: This is a classic indication of ion suppression, where endogenous components in the matrix are interfering with the ionization of tedizolid in the mass spectrometer's ion source.

Troubleshooting Steps:

  • Assess Matrix Effect: Perform a post-column infusion experiment to confirm ion suppression at the retention time of tedizolid.

  • Optimize Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction or solid-phase extraction to achieve a cleaner sample.

  • Chromatographic Optimization: Modify your LC gradient to better separate tedizolid from the interfering matrix components. A common strategy is to divert the early eluting, more polar interferents (like salts) and the late-eluting, non-polar interferents (like phospholipids) to waste.

  • Check Internal Standard Performance: Ensure your internal standard is co-eluting with tedizolid and exhibiting a stable response across the analytical run.

Issue 2: Poor Accuracy and Precision in QC Samples

Symptom: Your quality control (QC) samples are failing to meet the acceptance criteria for accuracy and precision as per regulatory guidelines.

Possible Cause: Inconsistent matrix effects across different lots of biological matrix or concentration-dependent matrix effects can lead to poor accuracy and precision.

Troubleshooting Steps:

  • Evaluate Matrix Effect Quantitatively: Perform a post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.

  • Improve Sample Cleanup: As with Issue 1, enhancing your sample preparation method is crucial. Solid-phase extraction is often the most effective method for reducing lot-to-lot variability in matrix effects.

  • Matrix-Matched Calibrants: Prepare your calibration standards and QCs in the same biological matrix as your study samples to compensate for consistent matrix effects.

  • Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Tedizolid Bioanalysis
Sample Preparation TechniquePrincipleTypical Recovery (%)Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding a water-miscible organic solvent (e.g., acetonitrile, methanol).>90Variable, can be significantFast, simple, high-throughputProne to matrix effects as it does not remove many endogenous components.
Liquid-Liquid Extraction (LLE) Tedizolid is partitioned from the aqueous sample into an immiscible organic solvent.85 - 95Generally lower than PPTProvides cleaner extracts than PPT.More time-consuming, requires solvent optimization.
Solid-Phase Extraction (SPE) Tedizolid is retained on a solid sorbent while interferences are washed away.>90[1][2]Minimal (<5%)[1][2]Provides the cleanest extracts, highly selective.Requires method development, can be more expensive.

Note: The values presented are typical and may vary depending on the specific protocol and matrix.

Table 2: Published Data on Tedizolid Recovery and Matrix Effect
Analytical MethodSample PreparationRecovery (%)Matrix Effect (%)Reference
UHPLC-MS/MSSolid-Phase Extraction>92.3 (total), >85.3 (free)94.0 - 105.0[1][2]
UPLC-MS/MSProtein Precipitation (Acetonitrile)~10095.95 - 103.15

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Sample Preparation:

    • Set A (Analyte in Neat Solution): Prepare a solution of tedizolid in the mobile phase at a concentration equivalent to a low and high QC sample.

    • Set B (Analyte in Post-Extracted Matrix): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final evaporation step, reconstitute the extracts with the tedizolid solutions from Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for tedizolid.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Tedizolid in Set B) / (Mean Peak Area of Tedizolid in Set A)

    • The coefficient of variation (CV%) of the matrix factor across the different lots should be ≤15%.

Protocol 2: Solid-Phase Extraction (SPE) for Tedizolid in Plasma

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute tedizolid with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Mandatory Visualization

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects in Tedizolid Bioanalysis start Inconsistent/Low Signal or Poor Accuracy/Precision assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes no_me No Significant Matrix Effect (Check other parameters: instrument, standard stability, etc.) me_present->no_me No ppt Protein Precipitation (PPT) optimize_sp->ppt lle Liquid-Liquid Extraction (LLE) optimize_sp->lle spe Solid-Phase Extraction (SPE) optimize_sp->spe optimize_lc Optimize Chromatography ppt->optimize_lc lle->optimize_lc spe->optimize_lc gradient Modify Gradient Profile optimize_lc->gradient column Change Column Chemistry optimize_lc->column revalidate Re-evaluate Matrix Effect gradient->revalidate column->revalidate revalidate->optimize_sp Not Acceptable end_success Method Validated revalidate->end_success Acceptable end_fail Further Method Development (e.g., different ionization source) revalidate->end_fail Persistent Issue

Caption: Troubleshooting workflow for matrix effects.

Sample_Prep_Comparison Sample Preparation Technique Selection start Select Sample Preparation Method ppt Protein Precipitation (PPT) + Fast, Simple - High Matrix Effect start->ppt High Throughput Needed lle Liquid-Liquid Extraction (LLE) + Cleaner than PPT - More Complex start->lle Moderate Cleanliness Needed spe Solid-Phase Extraction (SPE) + Cleanest Extract - Method Development Intensive start->spe High Sensitivity & Cleanliness Needed

Caption: Sample preparation selection guide.

References

stability of Tedizolid-13C,d3 in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Tedizolid-13C,d3 under various storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Disclaimer: Specific stability studies for this compound are limited. The stability of an isotopically labeled compound is expected to be identical to its unlabeled counterpart as the incorporation of stable isotopes does not significantly alter the chemical properties of the molecule. Therefore, the following data and recommendations are largely based on studies conducted on Tedizolid and its prodrug, Tedizolid Phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] For shipping, it is stable at room temperature for deliveries within the continental United States.[1][3]

Q2: How should I store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in solvents such as acetonitrile, DMSO, or methanol.[1][2] To avoid degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into separate vials for single use.[2] The stability of stock solutions depends on the storage temperature:

  • -80°C: Use within 6 months.[2]

  • -20°C: Use within 1 month.[2]

Q3: What conditions can cause degradation of this compound in solution?

A3: Based on studies with Tedizolid Phosphate, the molecule is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[4][5] One study also indicated significant degradation under reducing conditions.[4] While generally stable under photolytic conditions, prolonged exposure to simulated sunlight can lead to degradation.[4][5][6]

Q4: Is this compound stable in biological matrices like plasma?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent internal standard signal in LC-MS analysis. Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from solid material. Aliquot new stock solutions into single-use vials to prevent repeated freezing and thawing.[2]
Loss of this compound in processed samples left on the autosampler. Bench-top instability in the prepared matrix or autosampler solvent.Assess the short-term stability of this compound in your specific sample matrix and autosampler conditions. If instability is observed, minimize the time samples spend at room temperature before analysis.
Unexpected degradation products observed during analysis. The sample was exposed to harsh conditions such as strong acids, bases, or oxidizing agents during sample preparation.Review your sample preparation protocol to identify and eliminate any steps involving extreme pH or oxidative/reductive conditions. Tedizolid phosphate has shown significant degradation under these stresses.[4][5]
Variability in results between different batches of experiments. Inconsistent storage of either the solid compound or the stock solutions.Ensure that all batches of this compound (solid and solutions) are stored under the recommended conditions (-20°C for solid, -80°C for long-term solution storage) and that handling procedures are standardized across all experiments.[1][2]

Data Summary

The following tables summarize the stability data for Tedizolid and Tedizolid Phosphate, which can be used as a proxy for this compound.

Table 1: Stability of Tedizolid Phosphate in Intravenous Infusion Bags (0.9% Sodium Chloride)

AdmixtureStorage TemperatureStability DurationReference
Tedizolid Phosphate with Rifampicin25 ± 2 °CAt least 7 hours[8][9]
2 - 8 °C6 days[8][9]
Tedizolid Phosphate with Meropenem25 ± 2 °CAt least 12 hours[8][9]
2 - 8 °C6 days[8][9]

In these studies, "stable" is defined as retaining at least 90% of the initial concentration.[8][9]

Table 2: Stability of Tedizolid Phosphate under Forced Degradation Conditions

Stress ConditionObservationReference
Hydrolytic (Acidic) Significant Degradation[4][5]
Hydrolytic (Alkaline) Significant Degradation[4][5]
Oxidative Significant Degradation[4][5]
Reductive Major Degradation[4]
Thermal Stable[4][5]
Photolytic (UV/Vis) Stable[4][5]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of Tedizolid Phosphate

This protocol outlines a general approach to assess the stability of Tedizolid Phosphate under various stress conditions. A similar methodology can be applied to this compound.

  • Preparation of Stock Solution: Prepare a stock solution of Tedizolid Phosphate in a suitable solvent (e.g., HPLC-grade water or methanol).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep for a defined period (e.g., 24 hours) at room temperature. Neutralize with 0.1 N NaOH before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep for a defined period at room temperature. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store for a defined period at room temperature.

    • Thermal Degradation: Keep the solid drug or its solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose the solid drug or its solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A suitable method could employ a C18 column with a mobile phase of phosphate buffer and acetonitrile, with UV detection.[5]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Control Prepare Unstressed Control Sample Start->Control HPLC HPLC-UV/MS Analysis Stress->HPLC Control->HPLC Compare Compare Chromatograms of Stressed vs. Control HPLC->Compare Identify Identify & Quantify Degradation Products Compare->Identify Assess Assess Stability Identify->Assess

Caption: Workflow for a forced degradation stability study.

Logical_Relationship cluster_compound Compound Information cluster_stability Stability Characteristics cluster_inference Inference Logic Tedizolid Tedizolid (Unlabeled) Stability_Data Stability Data (Hydrolytic, Oxidative, Thermal, Photolytic) Tedizolid->Stability_Data Experimental Data Available Tedizolid_labeled This compound (Isotopically Labeled) Inference Stability of this compound is inferred from Tedizolid data Tedizolid_labeled->Inference Limited Direct Data Stability_Data->Inference

Caption: Logical relationship for inferring this compound stability.

References

Technical Support Center: Minimizing Carryover in Tedizolid-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tedizolid-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS/MS analysis?

Carryover is the phenomenon where a small portion of an analyte from a previous injection appears in a subsequent analysis, typically in a blank or a sample of low concentration.[1] This can lead to inaccurate quantification and false-positive results.[2]

Q2: What are the common causes of carryover in this compound analysis?

Common sources of carryover include:

  • Autosampler: Residue can adhere to the needle, syringe, injection valve, and sample loop. Worn or scratched rotor seals in the injection valve can also trap and release the analyte.[1][3]

  • LC Column: The analytical column, including the frits and the stationary phase, can retain the analyte, especially if the column is not adequately flushed between injections.

  • Tubing and Fittings: Improperly seated tubing connections can create dead volumes where the sample can be trapped.[3]

  • Sample Vials and Caps: Analyte adsorption to the surface of glass or plastic vials, as well as contamination from septa, can contribute to carryover.[4]

Q3: What are the regulatory acceptance criteria for carryover?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for bioanalytical method validation that address carryover.[5][6][7][8] Generally, the response of a blank sample injected after a high-concentration standard (e.g., the upper limit of quantification or ULOQ) should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating carryover in your this compound analysis.

Step 1: Confirm and Quantify the Carryover

The first step is to confirm that the observed signal is indeed carryover and to quantify its extent.

  • Experimental Protocol:

    • Inject a high-concentration standard of this compound (e.g., ULOQ).

    • Immediately follow with at least three consecutive injections of a blank matrix (the same matrix as your samples, without the analyte).

    • Analyze the chromatograms of the blank injections for the presence of the this compound peak.

    • Calculate the carryover percentage relative to the LLOQ.

  • Data Interpretation: A study on Tedizolid quantification demonstrated significant carryover in the first blank injection, which was substantially reduced in subsequent blank injections.[10] This indicates that multiple blank injections can be a temporary solution, but addressing the root cause is essential for a robust method.

    Table 1: Impact of Consecutive Blank Injections on Tedizolid Carryover

Blank InjectionCarryover (% of LLOQ) - Total TedizolidCarryover (% of LLOQ) - Free Tedizolid
First66.93%53.38%
Second9.54%0.00%
Third0.00%0.00%
Data adapted from a validated UHPLC-MS/MS method for Tedizolid.[10]

Step 2: Isolate the Source of Carryover

A systematic process of elimination can help pinpoint the source of the carryover.

Carryover_Troubleshooting_Workflow cluster_0 Troubleshooting Workflow start Carryover Observed autosampler Isolate Autosampler start->autosampler column Isolate Column autosampler->column No clean_autosampler Optimize Autosampler Wash Protocol autosampler->clean_autosampler Yes flush_column Optimize Column Flushing Protocol column->flush_column Yes check_fittings Inspect Tubing and Fittings column->check_fittings No end Carryover Minimized clean_autosampler->end flush_column->end check_fittings->end

Caption: A flowchart illustrating the systematic workflow for troubleshooting and minimizing carryover.

  • Isolating the Autosampler:

    • Replace the analytical column with a union (a zero-dead-volume connector).

    • Perform the carryover experiment as described in Step 1.

    • If carryover is still observed, the autosampler is the primary source.

  • Isolating the Column:

    • If the carryover is significantly reduced or eliminated after removing the column, the column is a major contributor.

Step 3: Implement Corrective Actions

Based on the source identified, implement the following corrective actions.

Optimizing the Autosampler Wash Protocol

A robust needle wash is critical for minimizing carryover from the autosampler.

  • Experimental Protocol:

    • Select Appropriate Wash Solvents: Use a sequence of strong and weak wash solvents. For a polar compound like Tedizolid, a combination of an organic solvent and an acidified aqueous solution is often effective.

    • Increase Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.

    • Utilize Pre- and Post-Injection Washes: If your system allows, use both pre-injection and post-injection wash steps.

  • Recommended Wash Solutions: While a specific study comparing various wash solutions for this compound is not available, the following are generally effective for polar analytes. It is recommended to test different combinations to find the most effective for your specific system and conditions.

    Table 2: Recommended Autosampler Wash Solutions

Wash Solution CompositionRationale
Option 1: Strong Organic Solvent
100% MethanolA study on Tedizolid suggests using 100% methanol as a cleaning solution between samples.[10]
100% AcetonitrileEffective at dissolving many organic compounds.
Option 2: Organic/Aqueous Mixtures
50:50 Acetonitrile:Water with 0.1% Formic AcidThe addition of acid can help to protonate Tedizolid, increasing its solubility in the wash solvent.
25:25:25:25 Acetonitrile:Methanol:Isopropanol:WaterA "cocktail" of solvents with varying polarities can be effective at removing a wider range of contaminants.[4]
Option 3: Dual-Solvent Wash
Wash 1: 90:10 Acetonitrile:WaterA strong wash to remove the bulk of the analyte.
Wash 2: 10:90 Acetonitrile:WaterA weaker wash to prepare the needle for the next injection with the initial mobile phase conditions.
Optimizing Column Flushing

Proper column flushing after each analytical run or batch is crucial to remove strongly retained compounds.

  • Experimental Protocol for Reversed-Phase Columns:

    • Initial Flush: Flush the column with the mobile phase but without the buffer salts (e.g., if your mobile phase is acetonitrile and ammonium formate buffer, flush with acetonitrile and water) for at least 10 column volumes.

    • Strong Solvent Flush: Flush the column with a strong organic solvent like 100% acetonitrile or methanol for 20-30 column volumes. For highly retained compounds, isopropanol can be an even stronger elution solvent.[11]

    • Re-equilibration: Before the next injection, re-equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

System Maintenance and Best Practices
  • Inspect and Replace Consumables: Regularly inspect and replace worn components such as injector rotor seals, needle seats, and tubing.[3]

  • Use High-Quality Vials: Consider using silanized glass vials or polypropylene vials to minimize analyte adsorption.[4]

  • Sample Injection Sequence: If possible, analyze samples in order of increasing concentration. When a low-concentration sample must follow a high-concentration one, inject one or more blank samples in between.

  • Mobile Phase: Ensure your mobile phase solvents are fresh and of high purity. Contaminated mobile phase can be a source of constant background signal that may be mistaken for carryover.[1]

References

addressing poor recovery of Tedizolid-13C,d3 in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of poor recovery of Tedizolid-13C,d3 during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of this compound during sample extraction?

Low recovery of your internal standard can stem from several factors. These include suboptimal pH during extraction, inappropriate choice of extraction solvent or solid-phase sorbent, incomplete elution from the SPE cartridge, or degradation of the analyte. Matrix effects, where other components in the sample interfere with the extraction process, can also play a significant role.

Q2: How does pH influence the extraction of this compound?

The pH of the sample is critical for efficient extraction. Tedizolid has two pKa values, approximately 1.8 and 6.5.[1] To ensure the molecule is in a neutral, less water-soluble state for reversed-phase SPE or LLE with non-polar solvents, adjusting the pH to be outside of these ranges is recommended. For LLE, a slightly basic pH may improve extraction into an organic solvent.

Q3: Which extraction method is generally recommended for this compound from plasma?

While protein precipitation is a simpler method, it often results in lower recovery and less clean extracts, which can lead to significant matrix effects.[2] Liquid-liquid extraction with a suitable organic solvent like ethyl acetate can be effective.[3] However, solid-phase extraction (SPE) using a polymeric sorbent, such as an Oasis HLB cartridge, has been shown to provide high and consistent recovery (over 85%) and effectively minimizes matrix effects.[2]

Q4: Can the this compound be degrading during the extraction process?

Tedizolid is generally stable under typical laboratory conditions. However, exposure to harsh pH conditions (strong acids or bases) or elevated temperatures for extended periods could potentially lead to degradation. If degradation is suspected, it is advisable to perform stability tests in the matrix and extraction solvents.

Q5: What are matrix effects and how can they affect this compound recovery?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression or enhancement, causing a perceived low or erroneously high recovery. A cleaner extract, often achieved through a well-optimized SPE protocol, is the most effective way to mitigate matrix effects.[2]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Recovery

If you are experiencing low recovery of this compound, follow this systematic approach to identify and resolve the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Poor this compound Recovery start Start: Poor Recovery Observed check_method Review Current Extraction Protocol (SPE, LLE, or PP) start->check_method is_spe Is it SPE? check_method->is_spe is_lle Is it LLE? check_method->is_lle is_pp Is it Protein Precipitation? check_method->is_pp spe_sorbent Check Sorbent Type (HLB Recommended) is_spe->spe_sorbent Yes lle_solvent Evaluate LLE Solvent (e.g., Ethyl Acetate) is_lle->lle_solvent Yes pp_solvent Assess Precipitation Solvent (e.g., Acetonitrile vs. Methanol) is_pp->pp_solvent Yes spe_steps Optimize SPE Steps: - Conditioning - Loading pH - Wash Solvent - Elution Solvent spe_sorbent->spe_steps spe_solution Implement Optimized SPE Protocol spe_steps->spe_solution end_node End: Recovery Improved spe_solution->end_node lle_ph Adjust Sample pH (e.g., slightly basic) lle_solvent->lle_ph lle_technique Optimize Extraction Technique (e.g., vortex time, phase separation) lle_ph->lle_technique lle_solution Implement Optimized LLE Protocol lle_technique->lle_solution lle_solution->end_node pp_ratio Optimize Solvent:Sample Ratio pp_solvent->pp_ratio pp_consider_spe Consider Switching to SPE for Cleaner Extract pp_ratio->pp_consider_spe pp_consider_spe->end_node Extraction_Processes Overview of Extraction Workflows cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PP Protein Precipitation (PP) spe1 Condition spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 end_node Analyze Extract spe4->end_node lle1 Add Organic Solvent lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle3->end_node pp1 Add Organic Solvent pp2 Vortex & Centrifuge pp1->pp2 pp3 Collect Supernatant pp2->pp3 pp3->end_node start Plasma Sample + this compound start->spe1 start->lle1 start->pp1

References

Technical Support Center: Tedizolid-13C,d3 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference peaks during the chromatographic analysis of Tedizolid and its stable isotope-labeled internal standard, Tedizolid-13C,d3.

Troubleshooting Guide

Question 1: I am observing an unexpected peak co-eluting with or near my this compound internal standard peak. What are the potential causes and how can I resolve this?

Answer:

Observing an interference peak near your internal standard can compromise the accuracy and precision of your assay. The potential causes can be broadly categorized into matrix effects, contamination, or issues with the analytical method itself.

Potential Causes & Solutions:

Potential Cause Description Troubleshooting Steps
Matrix Effect Endogenous components in the biological matrix (e.g., plasma, serum) have the same or similar mass-to-charge ratio (m/z) and retention time as this compound, causing signal suppression or enhancement.1. Optimize Sample Preparation: Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering matrix components.[1][2] 2. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or switch to a column with a different selectivity to separate the interference from the internal standard.[1]
Contamination The interference could be from external sources introduced during sample collection, processing, or analysis.1. Blank Analysis: Inject a solvent blank, a matrix blank (without the analyte or internal standard), and a matrix blank spiked only with the internal standard to pinpoint the source of contamination.[3] 2. System Cleaning: If contamination is suspected in the LC-MS system, flush the system with appropriate cleaning solutions. Check for contamination in solvents, vials, and pipette tips.[4]
Metabolites or Degradants A metabolite of Tedizolid or a related compound in the sample might be interfering. Degradation of Tedizolid or the internal standard can also introduce interfering peaks.[5][6]1. Review Literature: Check for known metabolites of Tedizolid that might have similar chromatographic behavior. 2. Stability Studies: Ensure that sample handling and storage conditions are appropriate to prevent degradation.[1]
Isotopic Contribution In rare cases, a high concentration of unlabeled Tedizolid might contribute to the signal in the this compound channel.1. Check Analyte Concentration: Dilute a high-concentration sample to see if the interference peak diminishes relative to the internal standard.

Troubleshooting Workflow:

Interference_Troubleshooting start Interference Peak Observed with this compound check_blanks Analyze Blanks: - Solvent Blank - Matrix Blank - IS-spiked Matrix Blank start->check_blanks contamination_source Identify Contamination Source check_blanks->contamination_source Peak in Blanks no_peak_in_blanks No Interference in Blanks check_blanks->no_peak_in_blanks No Peak in Blanks clean_system Clean LC-MS System & Use Fresh Reagents contamination_source->clean_system resolved Issue Resolved clean_system->resolved optimize_sample_prep Optimize Sample Preparation (e.g., switch to SPE) no_peak_in_blanks->optimize_sample_prep modify_chromatography Modify Chromatographic Method (e.g., change gradient, column) optimize_sample_prep->modify_chromatography revalidate Re-validate Method modify_chromatography->revalidate revalidate->resolved

Caption: Troubleshooting workflow for interference peaks.

Frequently Asked Questions (FAQs)

Q1: What are typical LC-MS/MS parameters for Tedizolid and this compound analysis?

A1: While specific parameters should be optimized for your instrumentation, here are some typical starting points based on published methods.

Table 1: Example LC-MS/MS Parameters for Tedizolid Analysis

Parameter Typical Value/Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B Acetonitrile or Methanol[1][2]
Flow Rate 0.2 - 0.5 mL/min
Gradient Gradient elution is common to separate from matrix components.[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MRM Transition (Tedizolid) Precursor Ion (m/z): 371.1 Product Ion (m/z): 329.1
MRM Transition (this compound) Precursor Ion (m/z): 375.1 Product Ion (m/z): 333.1

Note: Mass transitions should be optimized for your specific mass spectrometer.

Q2: My baseline is noisy. Could this be the cause of perceived interference peaks?

A2: Yes, a high baseline noise can obscure small peaks and be mistaken for broad, undefined interference.

Logical Relationship for Baseline Noise Troubleshooting:

Baseline_Noise cluster_source Potential Sources cluster_solution Solutions Contaminated_Solvents Contaminated Solvents/Reagents Fresh_Solvents Use High-Purity Solvents Contaminated_Solvents->Fresh_Solvents Dirty_Source Dirty Ion Source Clean_Source Clean Ion Source Dirty_Source->Clean_Source Leaks System Leaks Check_Connections Check for Leaks Leaks->Check_Connections Noisy_Baseline High Baseline Noise Noisy_Baseline->Contaminated_Solvents Noisy_Baseline->Dirty_Source Noisy_Baseline->Leaks

Caption: Sources and solutions for high baseline noise.

Common causes for a noisy baseline include contaminated solvents or additives, a dirty ion source, or leaks in the LC system.[3][4] Using high-purity solvents, regularly cleaning the mass spectrometer's ion source, and checking for leaks can help reduce baseline noise.[3]

Q3: Can you provide a standard protocol for plasma sample preparation for Tedizolid analysis?

A3: A common and effective method is protein precipitation.

Experimental Protocol: Protein Precipitation for Tedizolid Plasma Analysis

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (concentration will depend on the assay range).

  • Precipitation: Add 300 µL of cold acetonitrile to the tube.[2]

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

This protocol is a general guideline and may require optimization for your specific application and matrix.[2]

References

Technical Support Center: Optimizing Collision Energy for Tedizolid-13C,d3 Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing collision energy for the fragmentation of Tedizolid-13C,d3 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Tedizolid and its labeled internal standard, this compound?

For Tedizolid, a common precursor-to-product ion transition used for quantification in multiple reaction monitoring (MRM) mode is m/z 371.1 > 343.1[1]. Given that this compound is a stable isotope-labeled standard, its precursor ion will have a higher mass-to-charge ratio. The fragmentation is expected to be similar to the unlabeled compound. The specific m/z for this compound would depend on the exact positions of the isotopic labels. Assuming the labeling adds 4 Da (1 carbon-13 and 3 deuterium atoms), the precursor ion would be approximately m/z 375.1. The corresponding product ion would also be shifted.

Q2: Why is optimizing collision energy crucial for this compound analysis?

Optimizing collision energy is critical for achieving the highest sensitivity and specificity in quantitative assays.[2] If the collision energy is too low, fragmentation will be inefficient, leading to a weak product ion signal. Conversely, if the energy is too high, the precursor ion may be excessively fragmented into smaller, less specific ions, or the desired product ion itself may fragment further, again reducing signal intensity.[3][4] Optimal collision energy maximizes the intensity of the desired product ion, ensuring robust and reliable quantification.

Q3: What is a good starting point for collision energy optimization for this compound?

A good starting point is to use the collision energy settings from a published method for unlabeled Tedizolid, if available, as the fragmentation behavior of isotopically labeled standards is generally very similar to their unlabeled counterparts.[5] If no prior information is available, a general approach is to start with a collision energy ramp or to test a range of energies (e.g., 10-50 eV) to identify a region that produces the desired fragment ion.[6]

Q4: Should I expect the optimal collision energy to be the same for Tedizolid and this compound?

While the fragmentation pathways are expected to be identical, the optimal collision energies may vary slightly between the labeled and unlabeled compound. This is due to the minor differences in bond energies resulting from the heavier isotopes. However, these differences are usually small, and often a single optimized collision energy can be used for both. It is best practice to verify the optimal energy for both the analyte and the internal standard.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Ion Signal for this compound Collision energy is too low, resulting in insufficient fragmentation.Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the product ion intensity.[6]
Collision energy is too high, causing over-fragmentation.Decrease the collision energy to see if the intensity of the desired product ion increases.[6]
Incorrect precursor ion is selected.Verify the m/z of the this compound precursor ion.
Instability of the spray or ion source.Check the stability of the electrospray and ensure source parameters are optimized.[3][4]
High Background Noise or Interfering Peaks Non-specific fragmentation is occurring.Optimize the collision energy to favor the formation of the most specific and intense product ion.
Co-eluting isobaric interference.Improve chromatographic separation to resolve the interference from the analyte.
Poor Reproducibility of Signal Intensity Fluctuations in collision cell gas pressure.Ensure the collision gas pressure is stable and within the manufacturer's recommended range.[6]
Unstable instrument conditions.Allow the mass spectrometer to stabilize and perform a system suitability check.

Experimental Protocols

Protocol for Optimizing Collision Energy

This protocol describes a typical workflow for optimizing the collision energy for this compound using a triple quadrupole mass spectrometer.

  • Standard Preparation : Prepare a solution of this compound at a concentration that gives a stable and robust precursor ion signal (e.g., 100 ng/mL).

  • Infusion : Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). This allows for a steady signal without chromatographic variations.

  • MS Settings :

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

    • Select the precursor ion for this compound in the first quadrupole (Q1).

    • Set the third quadrupole (Q3) to scan a range of m/z values that will include the expected product ions or to monitor a specific expected product ion.

  • Collision Energy Ramp :

    • Perform a collision energy ramping experiment. In this mode, the collision energy is varied over a specified range (e.g., 5 to 60 eV) for a single precursor ion.

    • The instrument software will generate a plot of product ion intensity as a function of collision energy.

  • Data Analysis :

    • Identify the collision energy that produces the maximum intensity for the desired product ion. This is the optimal collision energy.

    • If multiple product ions are of interest, a compromise collision energy might be chosen, or a "stepped" collision energy approach can be used where multiple energies are applied.[7]

Data Summary

The following table presents hypothetical data from a collision energy optimization experiment for the transition of this compound (assuming a precursor m/z of 375.1 and a product m/z of 347.1).

Collision Energy (eV)Product Ion Intensity (Arbitrary Units)
1015,000
1545,000
2085,000
25 120,000
3095,000
3560,000
4030,000

In this example, the optimal collision energy is 25 eV.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_infusion Infusion & MS Setup cluster_optimization Optimization cluster_analysis Analysis & Finalization prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse ms_setup Set MS Parameters (Precursor Ion, ESI+) infuse->ms_setup ce_ramp Perform Collision Energy Ramp ms_setup->ce_ramp analyze Analyze Intensity vs. Collision Energy Data ce_ramp->analyze optimal_ce Determine Optimal Collision Energy analyze->optimal_ce method_dev Incorporate into Analytical Method optimal_ce->method_dev

Workflow for Collision Energy Optimization.

Troubleshooting_Logic cluster_ce Collision Energy Check cluster_ms Mass Spectrometer Check cluster_gas Gas & System Check cluster_solution Resolution start Low Product Ion Signal increase_ce Increase Collision Energy start->increase_ce decrease_ce Decrease Collision Energy start->decrease_ce check_precursor Verify Precursor m/z start->check_precursor signal_improved Signal Improved increase_ce->signal_improved decrease_ce->signal_improved check_source Check Ion Source Stability check_precursor->check_source check_gas Check Collision Gas Pressure check_source->check_gas check_system Perform System Suitability check_gas->check_system check_system->signal_improved

Troubleshooting Logic for Low Product Ion Signal.

References

Technical Support Center: Ensuring Linearity with Tedizolid-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and linear quantification of Tedizolid using its stable isotope-labeled internal standard, Tedizolid-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in the quantitative analysis of Tedizolid, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since it is chemically identical to Tedizolid, it co-elutes and experiences similar ionization and matrix effects. This allows it to compensate for variations during sample preparation and analysis, leading to more accurate and precise results.

Q2: What are the common causes of non-linearity in my calibration curve when analyzing Tedizolid?

A2: Non-linearity in calibration curves for Tedizolid analysis can stem from several factors, even when using a SIL internal standard:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can be overwhelmed, causing the signal response to plateau.

  • Ion Source Saturation/Suppression: The electrospray ionization (ESI) source has a finite capacity for generating ions. High concentrations of Tedizolid and the internal standard can lead to competition for ionization, resulting in a non-proportional response.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of both Tedizolid and this compound, potentially causing ion enhancement or suppression that is not consistent across the entire concentration range.[1]

  • Isotopic Contribution: The this compound internal standard may contain a small amount of unlabeled Tedizolid, and conversely, the unlabeled Tedizolid may have a natural isotopic abundance at the mass of the internal standard. This "cross-talk" can affect linearity, especially at the lower and upper ends of the calibration curve.

Q3: My calibration curve is still non-linear even with this compound. What should I do?

A3: If you are observing non-linearity, consider the following:

  • Review the Regression Model: A common pitfall is to apply a linear regression model to data that is inherently non-linear. Visually inspect a plot of the response (analyte peak area / IS peak area) versus concentration. If it appears curved, a non-linear regression model, such as a weighted (e.g., 1/x or 1/x²) quadratic regression, may be more appropriate.[2][3]

  • Investigate Detector Saturation: Dilute the upper-end calibration standards and re-inject them. If linearity is achieved at these lower concentrations, detector saturation is a likely cause.[3]

  • Assess Ion Source Effects: Perform a dilution test by diluting a high-concentration sample with a blank matrix. If the calculated concentration after accounting for the dilution is significantly different from the expected value, ion source saturation or matrix effects are likely present.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting linearity issues with Tedizolid analysis using this compound.

Logical Flow for Troubleshooting Non-Linearity

start Non-Linear Calibration Curve Observed check_regression Step 1: Check Regression Fit - Plot Response vs. Concentration - Is it visually linear? start->check_regression use_weighted Action: Use Weighted Quadratic Regression (1/x or 1/x^2) check_regression->use_weighted Yes investigate_saturation Step 2: Investigate Detector Saturation - Dilute high concentration standards - Is linearity improved? check_regression->investigate_saturation No end Linearity Achieved use_weighted->end adjust_ms Action: Adjust MS Parameters - Use less intense product ion - Reduce detector gain/dwell time investigate_saturation->adjust_ms Yes assess_ion_source Step 3: Assess Ion Source & Matrix Effects - Perform dilution test on high sample - Is concentration accurate after dilution? investigate_saturation->assess_ion_source No adjust_ms->end optimize_chromatography Action: Optimize Chromatography - Improve separation from matrix components assess_ion_source->optimize_chromatography Yes check_is_response Step 4: Check Internal Standard Response - Plot IS area across all samples - Is the response consistent? assess_ion_source->check_is_response No optimize_chromatography->end troubleshoot_is Action: Troubleshoot IS - Check for degradation - Verify concentration check_is_response->troubleshoot_is No check_is_response->end Yes troubleshoot_is->end

Caption: A flowchart for troubleshooting non-linear calibration curves.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol is adapted from established methods for Tedizolid analysis.[2][4][5]

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Tedizolid and this compound in dimethyl sulfoxide (DMSO) to prepare 1 mg/mL stock solutions.

  • Working Solutions:

    • Prepare a series of Tedizolid working solutions by serially diluting the stock solution with 50% methanol or acetonitrile to cover the desired calibration range.

    • Prepare a this compound working solution at a concentration that provides a stable and appropriate response in the LC-MS/MS system.

  • Calibration Standards:

    • Spike blank biological matrix (e.g., human serum, plasma) with the Tedizolid working solutions to achieve the final calibration concentrations. A typical range for Tedizolid is 0.025 to 10.0 µg/mL.[4]

  • Quality Control (QC) Samples:

    • Prepare QC samples in the blank matrix at a minimum of three concentration levels: low, medium, and high.

Protocol 2: Sample Preparation (Protein Precipitation)

This is a common and straightforward method for sample cleanup.[2][5]

  • To 100 µL of plasma/serum sample, calibration standard, or QC sample, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Workflow for Sample Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample/Standard/QC Aliquot s2 Add this compound IS s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject Supernatant s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (MRM Mode) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Unknowns d3->d4

Caption: A workflow diagram for Tedizolid sample analysis.

Data Presentation

Table 1: Example Calibration Curve Data for Tedizolid in Human Plasma
Nominal Conc. (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
0.515,234450,1230.0338
2.060,123455,2340.1321
4.0125,456460,1110.2727
6.0188,987458,7650.4119
8.0250,123453,4560.5516
12.0375,432456,7890.8219
16.0501,234451,9871.1089
20.0620,987455,6541.3628

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Published Linearity Ranges for Tedizolid
Linearity Range (µg/mL)MatrixInternal StandardReference
0.5 - 20Human PlasmaLinezolid-d3[5]
0.025 - 10.0Human SerumL-tryptophan methyl ester HCl[4]
0.74 - 1500 (ng/mL)Rat PlasmaRivaroxaban[6]
25.0 - 7500.0 (ng/mL)Human PlasmaVoriconazole-d3[7]

This table summarizes linearity data from various studies, highlighting different matrices and internal standards used. It is important to validate the linearity range for your specific method and matrix.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of Tedizolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC Methodologies for Tedizolid Analysis, with Supporting Experimental Data.

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of tedizolid, a crucial oxazolidinone antibiotic. The selection of an appropriate analytical method is paramount for accurate pharmacokinetic studies, formulation development, and quality control. This document outlines and contrasts different HPLC approaches, including those with ultraviolet (UV) and fluorescence (FL) detection, and provides a perspective on the use of labeled versus unlabeled internal standards.

Performance Comparison of Validated HPLC Methods

The following tables summarize the key performance characteristics of various published HPLC methods for tedizolid quantification. This allows for a direct comparison of their sensitivity, linearity, accuracy, and precision.

Table 1: HPLC Method Performance with Unlabeled Internal Standards
ParameterHPLC-FL with L-tryptophan methyl ester hydrochloride[1][2]HPLC-UV with 4-nitroaniline[3][4]
Detector FluorescenceUV
Excitation / Wavelength 300 nm / 340 nm[1][2]251 nm[3][4]
Linearity Range (µg/mL) 0.025 - 10.0[1][2]0.2 - 5.0[3][4]
Correlation Coefficient (r²) > 0.999[1][2]Not explicitly stated, but linearity was assessed.
Lower Limit of Quantification (LLOQ) (µg/mL) 0.025[1][2]0.2[3][4]
Intra-assay Accuracy (%) 99.2 - 107.0[1]Within 10% limit[3][4]
Inter-assay Accuracy (%) 99.2 - 107.7[1]Within 10% limit[3][4]
Intra-assay Precision (%RSD) 0.5 - 3.2 (17.0 at LLOQ)[1]Within 10% limit[3][4]
Inter-assay Precision (%RSD) 0.3 - 4.1 (15.3 at LLOQ)[1]Within 10% limit[3][4]
Retention Time (Tedizolid / IS) 12.9 min / 8.8 min[1][2]15.1 min / 8.8 min[3]
Total Run Time 15 min[1][5]28 min[4]
Table 2: Alternative and High-Sensitivity Method Performance
ParameterHPLC-UV (No Internal Standard)[6]LC-MS/MS with Labeled IS (Tedizolid-d3)[7]
Detector UVTandem Mass Spectrometry
Wavelength / MRM Transitions 300 nm[6]Not Applicable
Linearity Range (mg/L or ng/mL) Not specified, LLOQ focused.5 - 5000 ng/mL (Total), 1.5 - 1500 ng/mL (Free)[7]
Correlation Coefficient (r²) Not specified.Not specified, but validated.
Lower Limit of Quantification (LLOQ) 0.03 mg/L[6]5 ng/mL (Total), 1.5 ng/mL (Free)[7]
Intra-assay Accuracy (%) Not specified.-2.67 to 7.78 (Free, at LLOQ)[7]
Inter-assay Accuracy (%) Not specified.3.53 (Free, at LLOQ)[7]
Intra-assay Precision (%RSD) Not specified.≤ 4.66 (Free, at LLOQ)[7]
Inter-assay Precision (%RSD) Not specified.5.63 (Free, at LLOQ)[7]
Internal Standard None UsedTedizolid-d3 (Isotopically Labeled)[7]
Key Advantage Simple, for in vitro media.[6]High sensitivity and specificity, use of ideal internal standard.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Method 1: HPLC with Fluorescence Detection

This method is notable for its high sensitivity and the use of a fluorescent detector.

  • Chromatographic System: High-Performance Liquid Chromatography system with a fluorescence detector.[1]

  • Column: Octadecyl silane (C18) hypersil column (150 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of 0.1 M phosphoric acid and methanol (60:40, v/v), adjusted to pH 7.0.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Excitation at 300 nm and emission at 340 nm.[1][2][5]

  • Internal Standard: L-tryptophan methyl ester hydrochloride.[1]

  • Sample Preparation: To 100 µL of serum, 25 µL of the internal standard solution is added, followed by 100 µL of acetonitrile for protein precipitation. The mixture is vortexed, allowed to stand, and then centrifuged. The supernatant is collected for injection.[1]

Method 2: HPLC with UV Detection

A robust and widely accessible method utilizing standard UV detection.

  • Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.[3][4]

  • Column: Reverse-phase column.[3][4]

  • Mobile Phase: A mixture of sodium acetate, deionized water, and acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: 251 nm.[3][4]

  • Internal Standard: 4-nitroaniline.[3][4]

  • Sample Preparation: To 200 µL of sample, 50 µL of the internal standard is added, followed by 150 µL of 7.5% trichloroacetic acid for deproteinization. The sample is vortexed and centrifuged, and the supernatant is collected for injection.[3]

Method 3: LC-MS/MS with Labeled Internal Standard

This method offers the highest sensitivity and specificity, representing the gold standard for bioanalytical assays.

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UHPLC-MS/MS).[7]

  • Internal Standard: Isotopically labeled tedizolid (TZD-d3).[7]

  • Sample Preparation: Solid-phase extraction is employed for sample clean-up and concentration.[7]

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion electrospray mode.[8]

Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and analysis processes for the described HPLC methods.

cluster_0 HPLC-FL Sample Preparation A 100 µL Serum Sample B Add 25 µL IS Solution (L-tryptophan methyl ester HCl) A->B C Add 100 µL Acetonitrile (Protein Precipitation) B->C D Vortex for 30s C->D E Centrifuge for 5 min at 14,000 x g D->E F Collect Supernatant E->F G Inject into HPLC-FL System F->G

Workflow for HPLC-FL Analysis of Tedizolid.

cluster_1 HPLC-UV Sample Preparation H 200 µL Plasma/Serum Sample I Add 50 µL IS Solution (4-nitroaniline) H->I J Add 150 µL 7.5% TCA (Deproteinization) I->J K Vortex for 30s J->K L Centrifuge for 10 min at 3600 rpm K->L M Collect Supernatant L->M N Inject into HPLC-UV System M->N

Workflow for HPLC-UV Analysis of Tedizolid.

Discussion

The choice between these methods depends on the specific requirements of the study. The HPLC-FL method offers superior sensitivity compared to the HPLC-UV method, with a significantly lower LLOQ (0.025 µg/mL vs. 0.2 µg/mL).[1][3][4] This makes it more suitable for pharmacokinetic studies where low concentrations of tedizolid are expected. The HPLC-UV method, while less sensitive, is robust, cost-effective, and utilizes common laboratory equipment, making it a practical choice for routine analysis and quality control of formulations.[3]

The use of an isotopically labeled internal standard, such as tedizolid-d3, is the gold standard in bioanalysis, primarily when coupled with mass spectrometry.[7] A labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to the most accurate and precise quantification. While no HPLC-UV or HPLC-FL method using a labeled standard was identified in the literature, the LC-MS/MS method demonstrates the pinnacle of sensitivity and specificity for tedizolid analysis. For researchers requiring the highest level of accuracy and the ability to measure both total and free drug concentrations, an LC-MS/MS method with a labeled internal standard is the recommended approach.[7]

References

A Comparative Guide to Internal Standards for Tedizolid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tedizolid-13C,d3 and other common internal standards used in the quantitative analysis of the oxazolidinone antibiotic, Tedizolid. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in bioanalytical methods. This document presents a summary of performance data from various studies, detailed experimental protocols, and visualizations to aid in the selection of the most suitable internal standard for your research needs.

Introduction to Tedizolid and the Role of Internal Standards

Tedizolid is a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate quantification of Tedizolid in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Internal standards (IS) are indispensable in analytical methods like chromatography and mass spectrometry to correct for the variability in sample preparation and instrument response, thereby ensuring the precision and accuracy of the results.

An ideal internal standard should be chemically similar to the analyte, exhibit similar extraction and chromatographic behavior, and not be present in the biological matrix being analyzed. Isotopically labeled compounds, such as this compound, are often considered the "gold standard" as they co-elute with the analyte and have nearly identical physicochemical properties, leading to effective compensation for matrix effects and other sources of error. However, other non-labeled compounds have also been successfully employed as internal standards in various validated methods.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the performance of a bioanalytical method. This section compares this compound with other commonly used internal standards for Tedizolid quantification across different analytical platforms. The data presented is a synthesis from multiple published studies.

Table 1: Comparison of Internal Standards for Tedizolid Quantification

Internal StandardAnalytical MethodMatrixLinearity Range (µg/mL)Accuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ) (µg/mL)Key AdvantagesPotential Considerations
This compound LC-MS/MSPlasmaNot explicitly stated, but used for validationHighHighNot explicitly statedCo-elution with analyte, excellent correction for matrix effects and ionization suppression.Higher cost, availability may be limited.
4-Nitroaniline HPLC-UVHuman Plasma, Saline, Mouse Plasma0.2 - 5Within ±10%Within 10%0.2Cost-effective, readily available.Different chemical structure and chromatographic behavior from Tedizolid, may not fully compensate for matrix effects.[1]
L-tryptophan methyl ester hydrochloride HPLC-FluorescenceHuman Serum0.025 - 10.099.2 - 107.7Intra-day: 0.5 - 17.0, Inter-day: 0.3 - 15.30.025Good sensitivity with fluorescence detection.[2]Structurally dissimilar to Tedizolid, potential for differential matrix effects.
Rivaroxaban UPLC-MS/MSRat Plasma0.00074 - 1.5Within acceptable limitsWithin acceptable limits0.00074High sensitivity in UPLC-MS/MS methods.[3]Different drug class, may have different ionization efficiency and matrix effects compared to Tedizolid.
Linezolid-d3 LC-MS/MSHuman Plasma0.5 - 20 (for Tedizolid)-0.15 to 5.72 (for Tedizolid)3.62 to 18.94 (for Tedizolid)0.5 (for Tedizolid)Structurally similar oxazolidinone, deuterated form helps in MS detection.[4]May not perfectly co-elute with Tedizolid, potential for isotopic interference if not fully resolved.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections provide summaries of experimental protocols for the quantification of Tedizolid using the discussed internal standards.

Quantification of Tedizolid using this compound (LC-MS/MS)

This method is considered the benchmark for Tedizolid bioanalysis due to the use of a stable isotope-labeled internal standard.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add a working solution of this compound.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Tedizolid and this compound.

Quantification of Tedizolid using 4-Nitroaniline (HPLC-UV)

A cost-effective method suitable for routine analysis.

  • Sample Preparation:

    • To 200 µL of plasma, add 50 µL of the 4-nitroaniline internal standard solution.[1]

    • Precipitate proteins using trichloroacetic acid.[1]

    • Vortex and centrifuge.

    • Inject the supernatant into the HPLC system.[1]

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.[1]

    • Mobile Phase: Isocratic elution with a mixture of sodium acetate, deionized water, and acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at 251 nm.[1]

Quantification of Tedizolid using L-tryptophan methyl ester hydrochloride (HPLC-Fluorescence)

This method offers enhanced sensitivity due to fluorescence detection.

  • Sample Preparation:

    • To 100 µL of serum, add 25 µL of the L-tryptophan methyl ester hydrochloride internal standard solution.[2]

    • Deproteinize the sample by adding 100 µL of acetonitrile.[2]

    • Vortex and centrifuge the mixture.[2]

    • Collect the supernatant for analysis.[2]

  • Chromatographic Conditions:

    • Column: Octadecyl silane hypersil column (150 mm × 4.6 mm, 5 μm).[2]

    • Mobile Phase: Isocratic mixture of 0.1 M phosphoric acid and methanol (60:40, v/v), adjusted to pH 7.0.[2]

    • Detection: Fluorescence detection with excitation at 300 nm and emission at 340 nm.[2]

Quantification of Tedizolid using Rivaroxaban (UPLC-MS/MS)

A highly sensitive method utilizing a different drug molecule as the internal standard.

  • Sample Preparation:

    • To a plasma sample, add the rivaroxaban internal standard solution.

    • Perform liquid-liquid extraction using an organic solvent like ethyl acetate.[3]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH™ C18 column.[3]

    • Mobile Phase: Isocratic elution with acetonitrile and 20 mM ammonium acetate (85:15, v/v).[3]

    • Flow Rate: 0.3 mL/min.[3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.[3]

    • Detection: MRM of precursor-to-product ion transitions for Tedizolid (m/z 371.09 > 343.10) and Rivaroxaban (m/z 435.97 > 144.94).[3]

Quantification of Tedizolid using Linezolid-d3 (LC-MS/MS)

This method uses a deuterated analog of a structurally related drug as the internal standard.

  • Sample Preparation:

    • To a plasma sample, add the Linezolid-d3 internal standard solution.[4]

    • Precipitate proteins with acetonitrile.[4]

    • Vortex and centrifuge.

    • Analyze the supernatant.[4]

  • Chromatographic Conditions:

    • Column: Octadecylsilyl column.[4]

    • Mobile Phase: Gradient elution with acetonitrile in aqueous 0.1% formic acid solution.[4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.[4]

    • Detection: MRM of specific transitions for Tedizolid and Linezolid-d3.[4]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Serum) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Chromatography Chromatographic Separation (e.g., HPLC, UPLC) Supernatant->Chromatography Detection Detection (e.g., UV, Fluorescence, MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for the quantification of Tedizolid.

tedizolid_moa cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) (23S rRNA) Initiation_Complex Inhibition of Initiation Complex Formation (70S) PTC->Initiation_Complex Prevents proper formation of mRNA mRNA Tedizolid Tedizolid Tedizolid->PTC Binds to No_Protein No Protein Synthesis Initiation_Complex->No_Protein Protein_Synthesis Protein Synthesis Bacterial_Growth Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to No_Protein->Bacterial_Growth

Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Tedizolid. This compound, as a stable isotope-labeled analog, offers the most theoretically ideal characteristics for correcting matrix effects and other analytical variabilities, particularly for sensitive LC-MS/MS applications. However, its cost and availability may be a limiting factor.

Alternative internal standards such as 4-nitroaniline, L-tryptophan methyl ester hydrochloride, rivaroxaban, and Linezolid-d3 have been successfully used in validated HPLC-UV, HPLC-Fluorescence, and UPLC-MS/MS methods. These alternatives provide cost-effective and accessible options. The choice among these will depend on the specific requirements of the assay, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix.

Researchers should carefully consider the data presented in this guide and perform appropriate method validation to ensure that the chosen internal standard provides the required accuracy and precision for their specific application.

References

Cross-Validation of Tedizolid Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of tedizolid assays across different laboratories is paramount for reliable data in both preclinical and clinical settings. This guide provides a comparative overview of validated methods for tedizolid quantification and susceptibility testing, presenting supporting experimental data and detailed protocols to facilitate inter-laboratory cross-validation efforts.

Tedizolid, a second-generation oxazolidinone antibiotic, is a critical tool in combating serious Gram-positive bacterial infections. As with any antimicrobial agent, consistent and accurate measurement of its concentration in various biological matrices and its in vitro activity are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and antimicrobial susceptibility surveillance. This guide summarizes key performance data from various validated assays and outlines the methodologies to support the harmonization of results between different research facilities.

Data Presentation: Comparative Performance of Tedizolid Assays

The following tables summarize the quantitative performance of commonly employed analytical methods for tedizolid quantification and standardized methods for determining its minimum inhibitory concentration (MIC).

Table 1: Performance Characteristics of Chromatographic Assays for Tedizolid Quantification
MethodMatrixLinearity Range (µg/mL)Recovery (%)LLOQ (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Citation(s)
HPLC-UV Human Plasma, Serum, Saline, Mouse Plasma0.2 - 5101.8 - 1040.2< 10< 10
HPLC with Fluorescence Detector Human Serum0.025 - 10.0100.4 - 114.10.0250.5 - 3.2 (17.0 for LLOQ)0.3 - 4.1 (15.3 for LLOQ)
UPLC-MS/MS Rat Plasma0.00074 - 1.5Not Reported0.00074Within ±15%Within ±15%
LC-MS/MS Human Plasma0.005 - 5Not Reported0.0050.50 - 12.003.62 - 18.94
Table 2: In Vitro Activity of Tedizolid as Determined by Broth Microdilution (CLSI Guidelines)
OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Tedizolid Susceptible (%)Data Source/Citation(s)
Staphylococcus aureus (All)10880.250.5>99.9STAR Program
S. aureus (MRSA)4990.250.5>99.9STAR Program
S. aureus (MSSA)5890.250.5100.0STAR Program
Coagulase-Negative Staphylococci1100.120.25Not ReportedSTAR Program
Enterococcus faecalis2750.250.5>99.9STAR Program
Streptococcus pyogenesNot Specified0.120.25>99.9STAR Program
Streptococcus agalactiaeNot Specified0.120.25>99.9STAR Program
Streptococcus anginosus groupNot Specified0.120.25>99.9STAR Program

The Surveillance of Tedizolid Activity and Resistance (STAR) program highlights the successful application of a standardized broth microdilution method across numerous laboratories, demonstrating high reproducibility of MIC testing on a global scale.

Experimental Protocols

Detailed methodologies are crucial for reproducing and cross-validating assays between laboratories. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of tedizolid in various biological matrices.

  • Sample Preparation: Protein precipitation is a common method for sample clean-up.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A mixture of sodium acetate, deionized water, and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 251 nm.

  • Internal Standard: 4-nitroaniline has been successfully used as an internal standard.

  • Quantification: A standard curve is generated over a linear range (e.g., 0.2 to 5 µg/mL) to calculate the concentration of tedizolid in unknown samples.

Protocol 2: High-Performance Liquid Chromatography with Fluorescence Detection

This method offers enhanced sensitivity for tedizolid measurement in human serum.

  • Sample Preparation: Specific extraction procedures are applied to serum samples.

  • Chromatographic Conditions:

    • Column: 5 μm octadecyl silane hypersil column (150 mm × 4.6 mm).

    • Mobile Phase: 0.1 M phosphoric acid and methanol (60:40), with the pH adjusted to 7.0.

    • Detection: Fluorescence detector with excitation at 300 nm and emission at 340 nm.

  • Internal Standard: L-tryptophan methyl ester hydrochloride can be used as an internal standard.

  • Quantification: Based on a calibration curve with a concentration range of 0.025 to 10.0 μg/mL.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This is the reference method for determining the in vitro susceptibility of bacteria to tedizolid, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Medium: Cation-adjusted Mueller-Hinton broth (CAMHB). For testing streptococci, 2.5%–5% lysed horse blood is added.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Tedizolid Concentrations: Serial twofold dilutions of tedizolid are prepared in the broth.

  • Incubation: The microdilution plates are incubated at 35°C for 16-20 hours (20-24 hours for streptococci).

  • MIC Determination: The MIC is the lowest concentration of tedizolid that completely inhibits visible growth of the organism.

Visualizing Inter-Laboratory Validation and Assay Workflows

To ensure clarity in complex processes, the following diagrams illustrate key workflows and logical relationships in the context of tedizolid assay validation.

G cluster_dev Single Laboratory Method Development & Validation cluster_cross Inter-Laboratory Cross-Validation A Assay Development (e.g., HPLC, MIC) B Intra-Laboratory Validation (ICH/FDA/CLSI Guidelines) A->B C Assess Linearity, Accuracy, Precision, LLOQ, Recovery B->C D Establish Standard Operating Procedure (SOP) C->D E SOP & Protocol Transfer to Participating Labs D->E Validated Method F Analysis of Common Reference Standards & Blinded Samples E->F G Centralized Data Analysis & Comparison F->G H Assessment of Inter-Laboratory Reproducibility & Bias G->H I Established Reproducible Assay for Multi-Center Studies H->I Harmonized Assay

Logical workflow for inter-laboratory assay cross-validation.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Biological Matrix (e.g., Plasma, Serum) B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Injection into HPLC System E->F G Separation on C18 Column F->G H Detection (UV or Fluorescence) G->H I Data Acquisition (Chromatogram) H->I J Peak Integration (Analyte & IS) I->J K Calculate Peak Area Ratio J->K L Concentration Determination from Calibration Curve K->L

General experimental workflow for HPLC-based tedizolid assays.

By adhering to these detailed protocols and understanding the performance characteristics of each assay, research institutions can enhance the consistency and reliability of tedizolid measurements, ultimately contributing to more robust and comparable scientific data. The successful implementation of large-scale surveillance programs like STAR provides a strong precedent for the feasibility of achieving high inter-laboratory agreement when standardized methods are employed.

A Comparative Guide to the Quantification of Tedizolid: Accuracy and Precision with Tedizolid-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a detailed comparison of analytical methods for the quantification of tedizolid, a novel oxazolidinone antibiotic. We focus on a validated UHPLC-MS/MS method utilizing Tedizolid-13C,d3 as an internal standard and compare its performance against alternative analytical techniques, supported by experimental data.

The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in quantitative mass spectrometry. It is designed to mimic the analyte of interest, tedizolid, throughout the sample preparation and analysis process, thereby correcting for variability and enhancing the accuracy and precision of the measurement.

Comparative Analysis of Quantitative Performance

The following table summarizes the performance characteristics of different analytical methods for the quantification of tedizolid. The data highlights the superior performance of the UHPLC-MS/MS method using this compound in terms of precision, accuracy, and recovery.

ParameterUHPLC-MS/MS with this compound[1][2]HPLC with Fluorescence Detector[3]UPLC-MS/MS with Rivaroxaban IS[4]
Linearity Range 5 - 5000 ng/mL (total), 1.5 - 1500 ng/mL (free)0.025 - 10.0 µg/mL0.74 - 1500 ng/mL
Correlation Coefficient (r²) ≥ 0.9964 (total), ≥ 0.9990 (free)> 0.999Not Reported
Lower Limit of Quantification (LLOQ) 5 ng/mL (total), 1.5 ng/mL (free)0.025 µg/mL (25 ng/mL)0.74 ng/mL
Intra-assay Precision (CV%) ≤ 8.89% (total), ≤ 5.69% (free)0.5% to 3.2% (17.0% at LLOQ)Not Reported
Inter-assay Precision (CV%) ≤ 7.20% (total), ≤ 5.70% (free)0.3% to 4.1% (15.3% at LLOQ)Not Reported
Intra-assay Accuracy (RE%) -5.71% to 2.01% (total), -1.85% to 5.31% (free)99.2% to 107.0%Not Reported
Inter-assay Accuracy (RE%) -1.63% to -1.19% (total), 0.86% to 2.76% (free)99.2% to 107.7%Not Reported
Recovery (%) > 92.3% (total), > 85.3% (free)100.4% to 114.1%Not Reported

Experimental Protocols

UHPLC-MS/MS Quantification of Total and Free Tedizolid in Human Plasma using Tedizolid-d3[1][2]

This method allows for the simultaneous quantification of both total and free tedizolid concentrations.

  • Sample Preparation:

    • Free Fraction Separation: Equilibrium dialysis is used to separate the free drug from the protein-bound drug in plasma samples.

    • Solid-Phase Extraction (SPE): Pretreatment is conducted by solid-phase extraction using a 96-well HLB µElution plate. This step effectively removes matrix components that can interfere with the analysis.

  • Chromatography:

    • System: Ultra-high-performance liquid chromatography (UHPLC).

    • Column: A C18 column is used for chromatographic separation.

  • Mass Spectrometry:

    • System: Tandem mass spectrometry (MS/MS).

    • Ionization Mode: Positive ion mode.

    • Monitored Transitions: MS/MS transitions are monitored for both tedizolid and the internal standard, Tedizolid-d3.

  • Validation: The method was fully validated in accordance with the US Food and Drug Administration (FDA) bioanalytical method validation guidance.

HPLC with Fluorescence Detector for Tedizolid in Human Serum[3]

This method provides an alternative to mass spectrometry-based detection.

  • Sample Preparation:

    • Internal Standard Addition: L-tryptophan methyl ester hydrochloride is added as the internal standard (IS).

    • Protein Precipitation: Acetonitrile is added to deproteinize the serum samples.

    • Centrifugation: Samples are centrifuged to separate the precipitated proteins.

    • Supernatant Collection: The supernatant is collected for analysis.

  • Chromatography:

    • System: High-performance liquid chromatography (HPLC).

  • Detection:

    • Detector: Fluorescence detector.

    • Wavelengths: Excitation at 300 nm and emission at 340 nm.

UPLC-MS/MS for Tedizolid in Rat Plasma using Rivaroxaban as Internal Standard[4]

This method utilizes a different internal standard and a liquid-liquid extraction technique.

  • Sample Preparation:

    • Internal Standard: Rivaroxaban is used as the internal standard.

    • Liquid-Liquid Extraction (LLE): Ethyl acetate is used as the extracting agent to separate tedizolid and the IS from the plasma matrix.

  • Chromatography:

    • System: Ultra-performance liquid chromatography (UPLC).

    • Column: Acquity UPLC BEH™ C18 column.

    • Mobile Phase: Isocratic elution with acetonitrile and 20 mm ammonium acetate (85:15, v/v).

  • Mass Spectrometry:

    • System: Tandem mass spectrometry (MS/MS).

    • Ionization Mode: Positive mode electrospray ionization.

    • Detection: Multiple reaction monitoring (MRM) mode is used for quantification.

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of total and free tedizolid using UHPLC-MS/MS with this compound as an internal standard.

Tedizolid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Human Plasma Sample dialysis Equilibrium Dialysis (for free fraction) plasma->dialysis Separation of free vs. bound spe Solid-Phase Extraction (96-well HLB µElution plate) plasma->spe For total concentration dialysis->spe elution Elution spe->elution Addition of This compound IS uhplc UHPLC Separation (C18 Column) elution->uhplc msms Tandem Mass Spectrometry (Positive Ion Mode) uhplc->msms data Data Acquisition (MRM) msms->data quant Quantification (Peak Area Ratios) data->quant results Concentration Results (Total and Free Tedizolid) quant->results

References

A Head-to-Head Battle of Oxazolidinones: A Pharmacokinetic Comparison of Tedizolid and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial agents, the oxazolidinone class stands as a critical line of defense against resistant Gram-positive pathogens. Within this class, linezolid, the first-in-class agent, and the newer tedizolid are key players. While both drugs share a common mechanism of action, their pharmacokinetic profiles exhibit notable differences that influence their clinical application. This guide provides a detailed comparison of the pharmacokinetic properties of tedizolid and linezolid, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters for tedizolid and linezolid is presented in the tables below, offering a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.

Table 1: Single-Dose Pharmacokinetic Parameters of Tedizolid (200 mg) and Linezolid (600 mg) in Healthy Adults

ParameterTedizolid (Oral)Tedizolid (IV)Linezolid (Oral)Linezolid (IV)
Maximum Plasma Concentration (Cmax) 2.2 ± 0.6 µg/mL[1]2.3 ± 0.6 µg/mL21.2 ± 5.78 µg/mL[1]16.4 mg/L
Time to Cmax (Tmax) 3.5 (1.0 - 6.0) h[1]1.1 (0.9 - 1.5) h1.03 ± 0.64 h[1]End of infusion
Area Under the Curve (AUC) 25.6 µgh/mL28.1 µgh/mL107 - 138 mg·h/L (AUC0-12)~137 µg·h/mL (fAUC24)[2]
Elimination Half-Life (t½) ~12 h[1]9.3 - 13.4 h5 - 7 h3.4 - 7.4 h[3]
Oral Bioavailability >90%[1]N/A~100%[3]N/A

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Tedizolid (200 mg once daily) and Linezolid (600 mg twice daily) in Healthy Adults

ParameterTedizolid (Oral)Tedizolid (IV)Linezolid (Oral)Linezolid (IV)
Maximum Plasma Concentration (Cmax) 2.2 ± 0.6 µg/mL3.0 ± 0.7 µg/mL16.3 - 21 mg/L16.4 mg/L
Minimum Plasma Concentration (Cmin) 0.44 ± 0.19 µg/mL0.36 ± 0.09 µg/mL3.7 - 6.2 mg/L1.83 mg/L
Area Under the Curve (AUC) 26.6 ± 5.2 µgh/mL (AUC0-24)29.2 ± 6.2 µgh/mL (AUC0-24)107 - 138 mg·h/L (AUC0-12)Not specified
Time to Steady State ~3 days[1]~3 daysNot specifiedNot specified

Table 3: Physicochemical and Distribution Properties

ParameterTedizolidLinezolid
Protein Binding 70 - 90%[1]~31%[3]
Volume of Distribution (Vd) 67 - 80 L[1]40 - 50 L[3]
Metabolism Hepatic sulfation to an inactive metabolite[1]Oxidation to two major inactive metabolites
Primary Route of Elimination Feces (82%)[1]Renal (urine)

Experimental Protocols

The data presented in this guide are derived from various clinical studies, the methodologies of which are crucial for interpreting the results.

Pharmacokinetic Studies in Healthy Volunteers

A common study design to assess the fundamental pharmacokinetics of these drugs involves randomized, double-blind, single- and multiple-ascending dose studies, as well as open-label, crossover studies to determine food effect and absolute bioavailability.

  • Study Population: Healthy adult male and female volunteers.

  • Dosing Regimens:

    • Single-Dose Studies: Administration of a single oral or intravenous dose of tedizolid phosphate or linezolid.

    • Multiple-Dose Studies: Once-daily oral or intravenous administration of tedizolid phosphate or twice-daily administration of linezolid for a specified duration to achieve steady-state concentrations.

  • Blood Sampling: Serial blood samples are collected at predefined time points post-dose to capture the full concentration-time profile of the drug.

  • Drug Concentration Analysis: Plasma or serum concentrations of tedizolid and linezolid are typically determined using validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[4][5][6][7]

    • Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma samples before analysis.[8]

    • Chromatographic Separation: A reversed-phase C18 column is frequently used to separate the drug from endogenous plasma components.[8]

    • Detection: UV detection is often set at a wavelength of 251-254 nm for linezolid.[4][8] For tedizolid, HPLC with a fluorescent detector has also been utilized.[5]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.

Clinical Trials in Patient Populations

Pharmacokinetic data are also collected from patients enrolled in clinical trials for specific indications, such as acute bacterial skin and skin structure infections (ABSSSI). These studies are often multicenter, randomized, and double-blind to compare the efficacy and safety of tedizolid and linezolid.

  • Study Population: Patients with confirmed or suspected Gram-positive infections.

  • Dosing Regimens: Standard clinical doses are administered (e.g., tedizolid 200 mg once daily, linezolid 600 mg twice daily).[9]

  • Pharmacokinetic Sampling: Sparse blood sampling is often employed in these trials, with samples collected at specific time points (e.g., trough and peak concentrations) to estimate drug exposure.

  • Data Analysis: Population pharmacokinetic modeling is frequently used to analyze the sparse data from patient populations and to identify covariates that may influence drug disposition.

Visualizing Pharmacokinetic Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

PharmacokineticPathway cluster_tedizolid Tedizolid Pharmacokinetics cluster_linezolid Linezolid Pharmacokinetics T_Admin Oral/IV Administration (Tedizolid Phosphate) T_Absorb Rapid Conversion to Active Tedizolid T_Admin->T_Absorb Absorption T_Dist Distribution (Vd: 67-80 L) High Protein Binding (70-90%) T_Absorb->T_Dist Distribution T_Metab Hepatic Sulfation (Inactive Metabolite) T_Dist->T_Metab Metabolism T_Elim Elimination (t½: ~12h) T_Metab->T_Elim T_Feces Feces (82%) T_Elim->T_Feces Major T_Urine Urine (18%) T_Elim->T_Urine Minor L_Admin Oral/IV Administration L_Absorb Rapid Absorption L_Admin->L_Absorb Absorption L_Dist Distribution (Vd: 40-50 L) Low Protein Binding (~31%) L_Absorb->L_Dist Distribution L_Metab Hepatic Oxidation (Inactive Metabolites) L_Dist->L_Metab Metabolism L_Elim Elimination (t½: 5-7h) L_Metab->L_Elim L_Urine Urine L_Elim->L_Urine Major L_NonRenal Non-Renal L_Elim->L_NonRenal Minor

Caption: Comparative pharmacokinetic pathways of tedizolid and linezolid.

ExperimentalWorkflow cluster_study Pharmacokinetic Study Workflow Start Study Design (e.g., Crossover, Randomized) Dosing Drug Administration (Oral or IV) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Sample Preparation (Protein Precipitation) Sampling->Analysis HPLC HPLC-UV/MS Analysis Analysis->HPLC PK_Calc Pharmacokinetic Parameter Calculation HPLC->PK_Calc Report Data Reporting PK_Calc->Report

Caption: A typical experimental workflow for a pharmacokinetic study.

References

Establishing the Lower Limit of Quantification for Tedizolid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for establishing the lower limit of quantification (LLOQ) of Tedizolid in biological matrices. The performance of different assays is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for selecting the appropriate methodology for pharmacokinetic and other quantitative studies.

Comparative Performance of Tedizolid Assays

The determination of Tedizolid concentrations in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. Various analytical techniques have been developed and validated for this purpose, each with its own characteristic LLOQ. A summary of these methods and their performance is presented below.

Analytical MethodBiological MatrixLLOQ (ng/mL)Linear Range (ng/mL)Key Findings
HPLC-FL [1][2]Human Serum2525 - 10,000A simple and reliable method with good linearity (R² > 0.999). Intra- and inter-assay accuracies ranged from 99.2% to 107.7%.[1][2]
UHPLC-MS/MS [3]Human Plasma (Total)55 - 5,000High-throughput method with good linearity (r² = 0.9964) and recovery rates higher than 92.3%.[4][3]
UHPLC-MS/MS [4][3]Human Plasma (Free)1.51.5 - 1,500Demonstrates good linearity (r² = 0.9990) and recovery rates higher than 85.3%.[4][3]
UPLC-MS/MS [5]Rat Plasma0.740.74 - 1,500A highly sensitive assay with a low LLOQ, successfully applied to a pharmacokinetic study in rats.
UPLC-MS/MS [6][7]Rabbit Aqueous Humor4.984.98 - 1,000A sensitive and reliable method for ocular pharmacokinetic studies.
LC-MS/MS Human Plasma2525 - 7,500Enables simultaneous quantification of multiple oxazolidinone antimicrobials with good linearity (R² > 0.993).
LC-MS/MS [8][9]Human Plasma500500 - 20,000A method for simultaneous determination of linezolid and tedizolid, suitable for therapeutic drug monitoring.
HPLC [10]Mueller-Hinton Broth3030 - 1,000A sensitive and rapid method for quantifying tedizolid in bacterial growth medium for in vitro studies.
RP-HPLC [11]Bulk and Tablet10,054.420,000 - 100,000A stability-indicating method for quantitative estimation in pharmaceutical dosage forms.

Experimental Protocols

The establishment of a reliable LLOQ is a critical component of bioanalytical method validation, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13] The general workflow involves several key steps from sample preparation to data analysis.

A common approach for sample preparation in plasma and serum involves protein precipitation, often using acetonitrile.[8][14] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed.[3][5] Chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[10][11] Detection is most commonly performed by tandem mass spectrometry (MS/MS) due to its high sensitivity and selectivity,[5] though fluorescence[1][2] and UV detectors[10][11] are also utilized.

The LLOQ is defined as the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. According to FDA guidelines, the analyte response at the LLOQ should be at least five times the response of a blank sample.[15] For a method to be considered valid, the precision (%CV) at the LLOQ should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration.[1][2]

Experimental Workflow for LLOQ Establishment

The following diagram illustrates a typical workflow for establishing the LLOQ of a Tedizolid assay.

LLOQ_Establishment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation LLOQ Validation start Start: Obtain Blank Biological Matrix spike Spike Matrix with Known Tedizolid Concentrations start->spike extract Sample Extraction (e.g., PPT, SPE, LLE) spike->extract chrom Chromatographic Separation (e.g., UPLC/HPLC) extract->chrom detect Detection (e.g., MS/MS, FL, UV) chrom->detect linearity Assess Linearity and Range detect->linearity precision Determine Precision (%CV) detect->precision accuracy Determine Accuracy (%) detect->accuracy sn_ratio Evaluate Signal-to-Noise Ratio detect->sn_ratio lloq Establish LLOQ (Lowest concentration meeting acceptance criteria) linearity->lloq precision->lloq accuracy->lloq sn_ratio->lloq

Workflow for Establishing the Lower Limit of Quantification (LLOQ).

This comprehensive guide provides researchers with the necessary information to select and validate an appropriate analytical method for the quantification of Tedizolid, ensuring robust and reliable data for their research and development endeavors.

References

A Harmonized Approach: Navigating the Global Landscape of Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal shift towards global harmonization in bioanalytical method validation has been solidified with the adoption of the International Council for Harmonisation (ICH) M10 guideline. This comprehensive document, now implemented by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified framework for the validation of bioanalytical methods for chemical and biological drugs. [1][2][3][4] This guide offers a comparative overview of the core principles and acceptance criteria outlined in the ICH M10 guideline, serving as an essential resource for researchers, scientists, and drug development professionals.

The ICH M10 guideline, titled "Bioanalytical Method Validation and Study Sample Analysis," reached its final form in May 2022 and was subsequently implemented by the FDA in November 2022 and the EMA in January 2023.[2] This move effectively supersedes the previous individual guidance documents from these agencies, streamlining the requirements for regulatory submissions.[2][5] The primary objective of this harmonization is to ensure the quality and consistency of bioanalytical data, which is critical for regulatory decisions regarding the safety and efficacy of new drug products.[1][6]

While the ICH M10 guideline is the cornerstone for drug and metabolite quantification, the FDA has also recently issued a new, albeit brief, guidance in January 2025 specifically for "Bioanalytical Method Validation for Biomarkers."[7][8][9] This document directs users to the ICH M10 as a foundational reference, despite the M10 guideline explicitly stating that biomarkers are outside its scope.[7][10] This has sparked discussion within the bioanalytical community regarding the specific validation requirements for biomarkers.[7]

Core Validation Parameters: A Comparative Summary

The ICH M10 guideline details a series of validation parameters that must be assessed to ensure a bioanalytical method is suitable for its intended purpose.[1] The following tables summarize the key quantitative acceptance criteria for both chromatographic and ligand-binding assays as outlined in the harmonized guideline.

Table 1: Acceptance Criteria for Chromatographic Assays
Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
Precision The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.
Selectivity No significant interference at the retention time of the analyte and internal standard (IS). Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Matrix Effect The CV of the IS-normalized matrix factor should not be greater than 15%.
Carry-over Carry-over in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ for the analyte and 5% for the IS.
Stability Analyte concentration should be within ±15% of the nominal concentration.
Table 2: Acceptance Criteria for Ligand-Binding Assays
Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±20% of the nominal value, except at the LLOQ and Upper Limit of Quantification (ULOQ), where it should be within ±25%.
Precision The CV should not exceed 20%, except at the LLOQ and ULOQ, where it should not exceed 25%.
Selectivity Response in blank samples should be consistently less than the response at the LLOQ.
Specificity No significant interference from related substances.
Dilutional Linearity The mean accuracy of back-calculated concentrations of diluted samples should be within ±20% of the nominal concentration.
Stability Analyte concentration should be within ±20% of the nominal concentration.

Experimental Protocols: A Glimpse into Key Methodologies

Detailed experimental protocols are crucial for the successful validation of bioanalytical methods. The ICH M10 guideline provides a comprehensive framework for these protocols.

Accuracy and Precision Assessment

To determine accuracy and precision, quality control (QC) samples at a minimum of four concentration levels are analyzed: LLOQ, low QC, medium QC, and high QC. For chromatographic assays, within-run accuracy and precision are evaluated by analyzing at least five replicates at each concentration level in a single analytical run.[3] Between-run accuracy and precision are assessed by analyzing each concentration level in at least three analytical runs over at least two days.[3] For ligand-binding assays, a similar approach is taken, with specific requirements on the number of runs and replicates per run.

Stability Evaluation

Stability experiments are designed to evaluate the integrity of the analyte in a biological matrix under various conditions that may be encountered during sample handling, storage, and analysis. This includes:

  • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles before analysis.

  • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a specified period before processing.

  • Long-Term Stability: QC samples are stored at the intended storage temperature for a duration that covers the expected sample storage time in a study.

  • Stock Solution Stability: The stability of the analyte in its stock solution is assessed under defined storage conditions.

Visualizing the Validation Workflow

To better illustrate the interconnectedness of the validation process, the following diagrams outline the typical workflow and the logical relationships between different validation parameters.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 In-Study Validation MD_Start Method Development & Optimization FV_Selectivity Selectivity & Specificity MD_Start->FV_Selectivity FV_CalCurve Calibration Curve FV_Selectivity->FV_CalCurve FV_Accuracy Accuracy & Precision FV_CalCurve->FV_Accuracy FV_LLOQ LLOQ Determination FV_Accuracy->FV_LLOQ FV_Matrix Matrix Effect FV_LLOQ->FV_Matrix FV_Stability Stability FV_Matrix->FV_Stability ISV_RunAcceptance Run Acceptance Criteria FV_Stability->ISV_RunAcceptance ISV_ISR Incurred Sample Reanalysis (ISR) ISV_RunAcceptance->ISV_ISR

Caption: A high-level workflow of the bioanalytical method validation process.

Validation_Parameter_Relationships cluster_Core Core Performance cluster_AssayRange Assay Range cluster_SampleIntegrity Sample Integrity Accuracy Accuracy LLOQ LLOQ Accuracy->LLOQ ULOQ ULOQ Accuracy->ULOQ Precision Precision Precision->LLOQ Precision->ULOQ Calibration_Curve Calibration Curve LLOQ->Calibration_Curve ULOQ->Calibration_Curve Calibration_Curve->Accuracy Stability Stability Stability->Accuracy Matrix_Effect Matrix Effect Matrix_Effect->Accuracy Matrix_Effect->Precision Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision

Caption: Logical relationships between key bioanalytical validation parameters.

References

Comparative Efficacy of Tedizolid Against MRSA Strains: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of tedizolid against Methicillin-Resistant Staphylococcus aureus (MRSA) strains, with a focus on its performance relative to other key antibiotics such as linezolid and vancomycin. The information presented is collated from a range of in vitro and in vivo studies, as well as clinical trials, to support researchers, scientists, and drug development professionals in their understanding of tedizolid's profile.

I. In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

Tedizolid consistently demonstrates superior in vitro potency against MRSA compared to linezolid and vancomycin, as evidenced by lower Minimum Inhibitory Concentration (MIC) values. The MIC50 and MIC90, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are key indicators of an antibiotic's in vitro activity.

Table 1: Comparative MICs of Tedizolid and Comparator Agents against MRSA.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Tedizolid 0.25 - 0.38[1][2][3]0.5[1][2][4]0.12 - 0.75[1][2]
Linezolid 1.0 - 2.0[2][3][5]2.0[2][3][6][7]0.38 - 4.0[1]
Vancomycin 1.0[5]1.5[1]0.5 - 2.0[1]
Daptomycin N/A1.0[1]N/A

Notably, studies have shown that tedizolid's MIC values are typically 2- to 5-fold lower than those of linezolid against MRSA isolates[1]. Furthermore, against MRSA strains with intermediate resistance to vancomycin (MIC of 4 µg/ml), tedizolid maintained a low MIC of 0.5 µg/ml, while linezolid's MIC was 2 µg/ml[6].

II. In Vivo Efficacy: Animal Models

Animal models provide crucial insights into the in vivo performance of antibiotics. Studies in murine models of pneumonia and catheter-related biofilm infections have demonstrated the potent efficacy of tedizolid against MRSA.

Table 2: Efficacy of Tedizolid and Comparators in Murine Infection Models.

Infection ModelMRSA Strain(s)Tedizolid RegimenComparator RegimensKey Findings
Pneumonia 3 MRSA strains20 mg/kg q24hLinezolid: 120 mg/kg q12h; Vancomycin: 25 mg/kg q12hTedizolid and linezolid showed similar efficacy, both significantly better than vancomycin in reducing bacterial density and improving survival.[8]
Pneumonia (Cystic Fibrosis background) WIS 42310 mg/kgLinezolid: 40 mg/kg; Vancomycin: 30 mg/kgTedizolid resulted in the lowest mean bacterial burden in the lungs compared to linezolid and vancomycin.[9]
Subcutaneous Catheter-Related Biofilm Infection Xen30 (MRSA)10 mg/kg i.v. bidLinezolid; VancomycinTedizolid was significantly more effective than both linezolid and vancomycin in reducing MRSA densities in catheters.[5]
Endocarditis (Rabbit Model) MRSA4 mg/kg and 8 mg/kgVancomycinTedizolid was less efficacious than vancomycin in this model.[10]

In a mouse pneumonia model simulating human exposures, tedizolid and linezolid both significantly reduced bacterial density compared to controls, while vancomycin showed minimal effect and higher mortality[8]. Similarly, in a murine model of catheter-related biofilm infection, tedizolid demonstrated significantly better efficacy in reducing MRSA densities compared to both linezolid and vancomycin[5].

III. Clinical Efficacy: Human Trials

Data from Phase 3 clinical trials (ESTABLISH-1 and ESTABLISH-2) in patients with acute bacterial skin and skin structure infections (ABSSSIs) have established the non-inferiority of a shorter 6-day course of tedizolid (200 mg once daily) to a 10-day course of linezolid (600 mg twice daily)[2][11].

Table 3: Clinical and Microbiological Response Rates in ABSSSI Clinical Trials.

OutcomeTedizolid (200 mg once daily for 6 days)Linezolid (600 mg twice daily for 10 days)Treatment Difference (95% CI)
Early Clinical Response (48-72h) 81.6%[2]79.4%[2]2.2% (-2.0 to 6.5)[2]
Investigator-Assessed Clinical Response (Post-Therapy Evaluation) 86.7%[2]86.8%[2]-0.1% (-3.8 to 3.6)[2]
Microbiological Response in MRSA patients 95.2%[7]94.0%[7]OR = 1.19 (0.49–2.90)[7]

A meta-analysis of four randomized controlled trials confirmed that tedizolid had a non-inferior early clinical response rate to linezolid[7]. For patients with MRSA, the microbiological response rate for tedizolid was comparable to that of linezolid[7]. Notably, tedizolid was associated with a lower risk of nausea, vomiting, and abnormal neutrophil counts compared to linezolid[7].

IV. Mechanism of Action and Resistance

Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis[12][13]. Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis[14][15].

Tedizolid_Mechanism_of_Action cluster_bacterium MRSA Bacterium Bacterial_Ribosome 70S Ribosome 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis mRNA mRNA mRNA->Bacterial_Ribosome tRNA tRNA tRNA->Bacterial_Ribosome Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Tedizolid Tedizolid Tedizolid->50S_Subunit Binds to Peptidyl Transferase Center (PTC) Tedizolid->Protein_Synthesis Prevents formation of initiation complex Inhibition Inhibition

Caption: Mechanism of action of Tedizolid in inhibiting MRSA protein synthesis.

Resistance to tedizolid in MRSA is uncommon[16]. While cross-resistance with linezolid can occur, tedizolid often retains activity against linezolid-resistant strains, particularly those harboring the cfr gene[15][17]. Mutations in the rpoB gene have been identified as a potential mechanism of tedizolid resistance in MRSA after in vitro serial passage[16][18].

V. Experimental Protocols

The following section details the methodologies commonly employed in the comparative assessment of tedizolid's efficacy against MRSA.

The MICs of tedizolid and comparator agents are typically determined using the broth microdilution or agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[9][19].

MIC_Determination_Workflow Start Start: Isolate MRSA Strain Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plates or Agar Plates Prepare_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of Tedizolid & Comparators Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End: MIC Value Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antibiotic over time[20]. The methodology generally involves:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) of the MRSA strain is prepared[9].

  • Exposure: The bacterial suspension is exposed to various concentrations of tedizolid (e.g., 0.25x, 1x, 4x, 16x MIC) and comparator agents in a suitable broth medium[20]. A growth control without any antibiotic is included.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours)[9].

  • Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by plating serial dilutions onto agar plates and incubating them[9].

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. Bacteriostatic activity is typically defined as a <3 log10 reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3 log10 reduction[20][21].

Studies have shown that tedizolid exhibits bacteriostatic activity against MRSA at various concentrations[20][21].

  • Pneumonia Model: Immunocompetent mice are intranasally or orally inoculated with a specific MRSA strain. Treatment with tedizolid or comparator agents is initiated at a set time post-infection. Efficacy is assessed by determining the bacterial load (CFU) in the lungs and monitoring survival rates after a defined treatment period (e.g., 24 hours)[8].

  • Catheter-Related Biofilm Infection Model: A catheter segment is subcutaneously implanted in mice and subsequently infected with an MRSA strain. Treatment is administered, and the efficacy is evaluated by quantifying the bacterial density on the explanted catheters[5].

VI. Conclusion

Tedizolid demonstrates potent in vitro and in vivo activity against MRSA, including strains resistant to other antibiotics. Its efficacy is comparable to linezolid in clinical settings for ABSSSIs, with the advantage of a shorter treatment course and a favorable safety profile regarding gastrointestinal and hematological adverse events. The robust data supporting its efficacy make tedizolid a valuable therapeutic option in the management of MRSA infections.

References

A Researcher's Guide to Assessing Tedizolid Susceptibility Using CLSI Breakpoints

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Clinical and Laboratory Standards Institute (CLSI) breakpoints for determining tedizolid susceptibility. It offers a comparative analysis with linezolid, details on experimental protocols, and visual workflows to aid in understanding and applying these standards in a research and development setting.

Introduction to Tedizolid and Susceptibility Testing

Tedizolid is a second-generation oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Accurate assessment of bacterial susceptibility to tedizolid is crucial for effective treatment and for monitoring the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines and interpretive criteria, known as breakpoints, to categorize microorganisms as susceptible, intermediate, or resistant to antimicrobial agents.[4][5][6]

Comparative Analysis of CLSI Breakpoints: Tedizolid vs. Linezolid

Tedizolid generally exhibits greater in vitro potency than linezolid, another member of the oxazolidinone class.[1][7] This difference in potency is reflected in their respective CLSI breakpoints. The following tables summarize the minimum inhibitory concentration (MIC) and disk diffusion breakpoints for tedizolid and linezolid for key Gram-positive pathogens.

Table 1: CLSI MIC Breakpoints (μg/mL) for Tedizolid and Linezolid [8][9][10]

OrganismTedizolid (μg/mL)Linezolid (μg/mL)
S I
Staphylococcus aureus≤0.51
Streptococcus pyogenes≤0.5
Streptococcus agalactiae≤0.5
Streptococcus anginosus group≤0.25
Enterococcus faecalis≤0.5

S = Susceptible, I = Intermediate, R = Resistant Note: CLSI breakpoints are subject to periodic review and updates. Always refer to the latest CLSI M100 document for the most current information.[5][6][11]

Table 2: CLSI Disk Diffusion Breakpoints (mm) for Tedizolid and Linezolid [9][11]

OrganismTedizolid (20 µg disk) (mm)Linezolid (30 µg disk) (mm)
S I
Staphylococcus aureus≥1916-18
Streptococcus pyogenes≥15
Streptococcus agalactiae≥15
Streptococcus anginosus group≥18

S = Susceptible, I = Intermediate, R = Resistant

Experimental Protocols for Susceptibility Testing

The determination of tedizolid susceptibility is primarily performed using broth microdilution and disk diffusion methods as detailed in CLSI documents M07 and M02, respectively.[4]

Broth Microdilution Method (for MIC determination):

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Antimicrobial Agent Dilution: A serial two-fold dilution of tedizolid is prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: The prepared microdilution panels are inoculated with the standardized bacterial suspension.

  • Incubation: The panels are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of tedizolid that completely inhibits visible growth of the organism. For oxazolidinones like tedizolid, it is recommended to read the MIC at 80% inhibition of growth, disregarding faint or pinpoint trailing growth.[7]

  • Interpretation: The resulting MIC value is interpreted using the CLSI breakpoints provided in Table 1.

Disk Diffusion Method (Kirby-Bauer):

  • Inoculum Preparation: A standardized inoculum of the test organism (equivalent to a 0.5 McFarland standard) is used to create a lawn of growth on a Mueller-Hinton agar plate.

  • Disk Application: A paper disk impregnated with 20 µg of tedizolid is placed on the surface of the agar.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours in ambient air.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around the disk is measured in millimeters.

  • Interpretation: The measured zone diameter is interpreted using the CLSI breakpoints provided in Table 2.

Visualizing the Workflow and Interpretive Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing tedizolid susceptibility and the logical process for interpreting the results based on CLSI breakpoints.

G cluster_prep Preparation cluster_methods Susceptibility Testing Methods cluster_bmd Broth Microdilution cluster_dd Disk Diffusion cluster_interpretation Interpretation cluster_result Final Report isolate Bacterial Isolate mcfarland 0.5 McFarland Suspension isolate->mcfarland Standardize inoculum bmd_plate Inoculate Microdilution Plate with Tedizolid dilutions mcfarland->bmd_plate dd_plate Inoculate Mueller-Hinton Agar and apply 20µg Tedizolid disk mcfarland->dd_plate bmd_incubate Incubate 16-20h at 35°C bmd_plate->bmd_incubate bmd_read Read MIC (μg/mL) bmd_incubate->bmd_read interpret_mic Compare MIC to CLSI Breakpoints bmd_read->interpret_mic dd_incubate Incubate 16-18h at 35°C dd_plate->dd_incubate dd_read Measure Zone Diameter (mm) dd_incubate->dd_read interpret_zone Compare Zone Diameter to CLSI Breakpoints dd_read->interpret_zone susceptible Susceptible interpret_mic->susceptible intermediate Intermediate interpret_mic->intermediate resistant Resistant interpret_mic->resistant interpret_zone->susceptible interpret_zone->intermediate interpret_zone->resistant

Caption: Experimental workflow for tedizolid susceptibility testing.

G cluster_mic MIC (μg/mL) Interpretation for S. aureus cluster_disk Disk Diffusion (mm) Interpretation for S. aureus mic_input MIC Value mic_le_05 ≤ 0.5 mic_input->mic_le_05 mic_1 = 1 mic_le_05->mic_1 No mic_s Susceptible mic_le_05->mic_s Yes mic_ge_2 ≥ 2 mic_1->mic_ge_2 No mic_i Intermediate mic_1->mic_i Yes mic_r Resistant mic_ge_2->mic_r Yes disk_input Zone Diameter disk_ge_19 ≥ 19 disk_input->disk_ge_19 disk_16_18 16-18 disk_ge_19->disk_16_18 No disk_s Susceptible disk_ge_19->disk_s Yes disk_le_15 ≤ 15 disk_16_18->disk_le_15 No disk_i Intermediate disk_16_18->disk_i Yes disk_r Resistant disk_le_15->disk_r Yes

Caption: CLSI breakpoint interpretation for S. aureus.

Surrogate Testing and Special Considerations

For some organisms, such as S. aureus that test susceptible to linezolid by MIC, they are also considered susceptible to tedizolid.[9] However, it is important to note that some linezolid-resistant isolates may still be susceptible to tedizolid.[9] Therefore, direct testing of tedizolid is recommended, especially for linezolid-non-susceptible isolates. The use of linezolid as a surrogate for tedizolid susceptibility has been supported by studies showing high categorical agreement and low error rates.[1][12][13]

Conclusion

The CLSI breakpoints for tedizolid provide a standardized framework for assessing its in vitro activity against key Gram-positive pathogens. Understanding the specific breakpoints and the methodologies for their determination is essential for researchers and drug development professionals. The higher potency of tedizolid compared to linezolid is reflected in its lower MIC breakpoints, offering a valuable therapeutic alternative. Adherence to CLSI guidelines ensures the generation of accurate and reproducible susceptibility data, which is critical for both clinical and research applications.

References

Safety Operating Guide

Proper Disposal of Tedizolid-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Tedizolid-13C,d3, a stable isotope-labeled compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Understanding the Waste Profile

This compound is labeled with the stable isotopes Carbon-13 and Deuterium. Stable isotopes are not radioactive.[1][2] Therefore, the disposal protocol for this compound is governed by the chemical properties of the parent compound, Tedizolid, and not by radiological waste regulations.[1][]

Based on the Safety Data Sheet (SDS) for Tedizolid, the compound is considered an environmentally hazardous substance.[4][5] Improper disposal can pose risks to the environment.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Recommended if generating dust

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as chemical waste.

  • Waste Segregation:

    • Do not mix this compound waste with general laboratory trash or radioactive waste.[1]

    • Collect all solid waste, including contaminated vials, pipette tips, and weighing papers, in a designated and clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • Ensure the storage area is secure and away from incompatible materials.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[5] Disposal must be conducted at an approved waste disposal plant.[4][5][6]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are generally not provided in standard safety data sheets. The primary protocol is to follow the chemical waste guidelines established by your institution's EHS office. For large quantities or unusual waste streams, consult with your EHS department to develop a specific disposal plan.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_radioactive Is the isotope radioactive? start->is_radioactive stable_isotope No (Stable Isotopes: 13C, d3) is_radioactive->stable_isotope No radioactive_waste Yes is_radioactive->radioactive_waste Yes is_hazardous Is the parent compound (Tedizolid) hazardous? stable_isotope->is_hazardous handle_as_radioactive Follow Radioactive Waste Protocol radioactive_waste->handle_as_radioactive hazardous_chemical Yes (Environmentally Hazardous) is_hazardous->hazardous_chemical Yes non_hazardous No is_hazardous->non_hazardous No follow_chem_waste Follow Chemical Hazardous Waste Protocol hazardous_chemical->follow_chem_waste general_waste Dispose as General Chemical Waste non_hazardous->general_waste segregate Segregate Waste follow_chem_waste->segregate label Label Container Correctly segregate->label store Store in Designated Area label->store dispose Arrange for Professional Disposal store->dispose end End: Proper Disposal Complete dispose->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Tedizolid-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tedizolid-13C,d3. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Precautions

Tedizolid is suspected of damaging the unborn child and may cause damage to organs such as the bone marrow, blood, and gastrointestinal tract through prolonged or repeated exposure.[1][2][3][4] It is crucial to obtain special instructions before use and not to handle the substance until all safety precautions have been read and understood.[1][2][3] The solid form of Tedizolid may form an explosive dust-air mixture.[1][2][3]

Precautionary Statements:

  • P201: Obtain special instructions before use.[1][2][3]

  • P202: Do not handle until all safety precautions have been read and understood.[1][2][3]

  • P260: Do not breathe dust.[1][2][3]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3]

  • P308 + P313: IF exposed or concerned: Get medical advice/ attention.[1][2][3]

  • P405: Store locked up.[1][2][3]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[1][2]

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided below. This information is compiled from safety data sheets for Tedizolid formulations.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.
Hand Protection Handle with impervious chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Body Protection Wear impervious clothing, such as a lab coat, to prevent skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.
Operational Plan: Safe Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.

  • Use appropriate local exhaust ventilation at places where dust may form.[5]

  • Ensure a safety shower and eye wash station are readily accessible.[1][3][5]

2. Handling the Compound:

  • Avoid contact with skin and eyes.[2][3][5][6]

  • Avoid the formation of dust and aerosols.[1][5][6]

  • Minimize dust generation and accumulation.[2][3]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Keep the container tightly closed when not in use.[2][3][6]

  • Take precautionary measures against static discharges, as dust may form an explosive mixture with air.[1][2][3]

3. First Aid Measures:

  • If inhaled: Remove to fresh air. Get medical attention.[2][3]

  • In case of skin contact: Immediately flush skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention.[2][3]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation develops and persists.[2][3][6]

  • If swallowed: DO NOT induce vomiting. Get medical attention. Rinse mouth thoroughly with water.[2][3]

Spill and Disposal Plan

Accidental Release Measures:

  • Use personal protective equipment.[1][2][6]

  • Avoid dust formation.[6]

  • Sweep up or vacuum up spillage and collect in a suitable, closed container for disposal.[1][3]

  • Avoid dispersal of dust in the air (i.e., clearing dust surfaces with compressed air).[1][3]

  • Prevent further leakage or spillage if it is safe to do so.[1][2][3]

  • Avoid release to the environment.[1][2][3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Do not dispose of waste into the sewer.[1][2]

  • Disposal should be in accordance with local, regional, and national regulations.[1][2]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][2]

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

Handling_Tedizolid_Workflow cluster_Prep Preparation & Engineering Controls cluster_Handling Handling Procedures cluster_FirstAid First Aid Measures Prep1 Work in a well-ventilated area Prep2 Use local exhaust ventilation Hand1 Wear appropriate PPE Prep1->Hand1 Prep3 Ensure safety shower and eyewash are accessible Hand2 Avoid dust and aerosol formation FA1 Inhalation: Move to fresh air Hand1->FA1 Hand3 Avoid contact with skin and eyes Hand4 No eating, drinking, or smoking FA_Medical Seek medical attention FA1->FA_Medical FA2 Skin Contact: Flush with water FA2->FA_Medical FA3 Eye Contact: Rinse with water FA3->FA_Medical FA4 Ingestion: Do not induce vomiting FA4->FA_Medical

Caption: Workflow for Safely Handling this compound.

Spill_and_Disposal_Plan cluster_Spill Accidental Release cluster_Disposal Disposal Protocol Spill1 Wear PPE Spill2 Avoid dust formation Spill1->Spill2 Spill3 Contain spillage Spill2->Spill3 Spill4 Collect with vacuum or by sweeping Spill3->Spill4 Spill5 Place in a suitable container for disposal Spill4->Spill5 Disp1 Dispose at an approved waste facility Spill5->Disp1 Disp2 Do not dispose into sewer Disp1->Disp2 Disp3 Follow all local and national regulations Disp2->Disp3 Disp4 Dispose of empty containers appropriately Disp3->Disp4

Caption: Spill and Disposal Plan for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.